Methyl 1-tosyl-1H-pyrrole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOVPGKRRVEJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571166 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212071-00-6 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyrrole Scaffold
An In-depth Technical Guide to N-Tosyl Pyrrole Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1] It forms the core of essential biological molecules like heme, chlorophyll, and vitamin B12.[2][3] The inherent electron-rich nature of the pyrrole system allows for extensive functionalization, making it a "privileged scaffold" for drug discovery.[1][3] This guide focuses on a specific, highly versatile class of these compounds: N-tosyl pyrrole carboxylate derivatives.
The strategic incorporation of two key functional groups—the N-tosyl (p-toluenesulfonyl) group and a carboxylate moiety—endows the pyrrole core with unique and advantageous properties for drug development.
-
The N-Tosyl Group: This group serves a dual purpose. Primarily, it acts as a robust protecting group for the pyrrole nitrogen, enhancing stability and allowing for selective reactions elsewhere on the molecule.[4][5] Its strong electron-withdrawing nature also modulates the reactivity of the pyrrole ring, influencing its chemical behavior and biological interactions.[4]
-
The Carboxylate Group: Often present as an ester or amide, this group provides a critical handle for further synthetic diversification.[6][7] It can also act as a key pharmacophoric element, forming hydrogen bonds and other crucial interactions with biological targets like enzymes and receptors.[8]
Together, these features make N-tosyl pyrrole carboxylate derivatives a rich platform for generating diverse molecular libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][6][8] This guide provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and therapeutic applications, aimed at researchers and scientists in the field of drug discovery.
PART 1: Synthesis and Chemical Reactivity
The construction of the N-tosyl pyrrole carboxylate scaffold can be approached through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Core Synthesis via Cycloaddition: The Van Leusen Reaction
One of the most efficient methods for constructing polysubstituted pyrrole rings is the Van Leusen [3+2] cycloaddition.[9] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an electron-deficient alkene (a Michael acceptor) under basic conditions.[9] TosMIC is a stable, commercially available solid, making this method operationally simple and broadly applicable.[9]
The causality behind this reaction lies in the unique reactivity of TosMIC. The tosyl and isocyanide groups are strongly electron-withdrawing, making the adjacent methylene proton acidic. A base can easily deprotonate this carbon, forming a nucleophilic carbanion that attacks the alkene. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group (as p-toluenesulfinic acid) to form the aromatic pyrrole ring.[9]
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- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds | MDPI [mdpi.com]
IUPAC nomenclature and synonyms for Methyl 1-tosyl-1H-pyrrole-3-carboxylate
Executive Summary
In modern medicinal chemistry and drug development, functionalized pyrroles serve as critical pharmacophores for a variety of therapeutic targets, including kinase inhibitors, statins, and poly(ADP-ribose) polymerase (PARP) inhibitors. Methyl 1-tosyl-1H-pyrrole-3-carboxylate (CAS: 212071-00-6) is a highly versatile, protected building block designed to withstand harsh synthetic conditions. By masking the reactive pyrrole nitrogen with a bulky, electron-withdrawing tosyl (p-toluenesulfonyl) group, chemists can precisely direct downstream electrophilic aromatic substitutions and cross-coupling reactions without risking ring polymerization or oxidative degradation.
This whitepaper provides an in-depth analysis of the compound’s IUPAC nomenclature, structural causality, validated synthetic protocols, and its strategic utility in advanced pharmaceutical workflows.
Structural Deconstruction & Nomenclature
The structural identity of this compound is defined by three distinct chemical moieties, each serving a specific synthetic purpose:
-
The Core (1H-pyrrole-3-carboxylate): The central heteroaromatic ring. The carboxylate at the C-3 position provides a handle for future amidation or reduction.
-
The Ester (Methyl): Protects the carboxylic acid and prevents unwanted decarboxylation or interference during basic reaction conditions.
-
The Protecting Group (1-Tosyl / 4-methylbenzenesulfonyl): Attached to the N-1 position. The tosyl group withdraws electron density from the electron-rich pyrrole ring via inductive and resonance effects, stabilizing the scaffold.
Chemical Identity & Synonyms
To ensure accurate procurement and database querying, the following table summarizes the quantitative and categorical identifiers for this compound[1].
| Property | Value / Description |
| CAS Registry Number | 212071-00-6 |
| Systematic IUPAC Name | Methyl 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylate |
| Common Synonyms | Methyl 1-tosyl-1H-pyrrole-3-carboxylate; 1H-Pyrrole-3-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester; Methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate |
| Molecular Formula | C₁₃H₁₃NO₄S |
| Molecular Weight | 279.31 g/mol |
| Appearance | Solid (typically white to off-white powder) |
Synthetic Workflow & Experimental Protocol
The synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate relies on the irreversible deprotonation of the pyrrole nitrogen, followed by nucleophilic trapping with a sulfonyl chloride.
Mechanistic Causality
Unprotected pyrroles have a pKa of approximately 16.5. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures complete and irreversible formation of the pyrrolide anion. The subsequent addition of p-Toluenesulfonyl chloride (TsCl) results in rapid N-sulfonylation. The choice of N,N-Dimethylformamide (DMF) as a solvent is critical; its high dielectric constant solvates the sodium cation, leaving the pyrrolide anion highly reactive ("naked") for the electrophilic attack.
Figure 1: N-Tosylation workflow of Methyl 1H-pyrrole-3-carboxylate.
Step-by-Step Validated Protocol
Note: This procedure must be conducted under an inert atmosphere (Argon or N₂) due to the moisture sensitivity of NaH.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (0.2 M relative to the starting material). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equivalents) in portions. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 3:1). The product will appear as a new, less polar UV-active spot compared to the starting material.
-
Workup: Quench the reaction carefully by pouring the mixture into ice-cold saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product.
Analytical Characterization
To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The introduction of the tosyl group provides distinct diagnostic peaks.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.80 (d, 2H) and δ ~7.30 (d, 2H): Characteristic AA'BB' system of the para-substituted aromatic tosyl ring.
-
δ ~7.65 (dd, 1H), δ ~7.15 (dd, 1H), δ ~6.60 (dd, 1H): The three distinct protons of the pyrrole core. The electron-withdrawing tosyl group shifts the adjacent C-2 and C-5 protons downfield.
-
δ 3.82 (s, 3H): Singlet corresponding to the methyl ester.
-
δ 2.42 (s, 3H): Singlet corresponding to the aryl methyl group of the tosyl moiety.
-
Application in Drug Development
In pharmaceutical development, the strategic deployment of Methyl 1-tosyl-1H-pyrrole-3-carboxylate allows for the construction of complex multi-ring systems. For instance, in the synthesis of novel PARP7 inhibitors (which are critical in targeted cancer therapies), tosyl-protected pyrrole carboxylates undergo regioselective bromination at the C-2 or C-5 positions[2].
Because the tosyl group deactivates the ring, bromination (using reagents like NBS or liquid bromine) can be tightly controlled, preventing over-halogenation. Once the halogen handle is installed, the molecule is primed for Suzuki-Miyaura cross-coupling to attach functionalized aryl or heteroaryl groups.
Figure 2: Downstream application workflow of the protected pyrrole in API synthesis.
Following the structural elaboration, the tosyl group and the methyl ester are typically removed simultaneously via base-catalyzed hydrolysis (saponification) using NaOH in aqueous methanol, yielding the fully functionalized, deprotected pyrrole-3-carboxylic acid ready for final API assembly.
References
- Google Patents. "US20240351997A1 - Novel PARP7 inhibitor and use thereof." (Details the synthetic utility and bromination of tosyl-protected pyrrole-3-carboxylates in oncology drug development).
Sources
The Dual Mandate of the Tosyl Group: An In-depth Technical Guide to its Electronic Effects on Pyrrole-3-Carboxylate Reactivity
For Immediate Release
Abstract
Pyrrole-3-carboxylates are privileged scaffolds in medicinal chemistry and materials science. The strategic introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrole nitrogen is a cornerstone of their synthetic manipulation. This guide provides a comprehensive analysis of the profound electronic effects the tosyl group exerts on the pyrrole-3-carboxylate core, dissecting its dual role as both a powerful electron-withdrawing group and a versatile protecting group. We will explore the mechanistic underpinnings of its influence on electrophilic and nucleophilic substitution, acidity, and overall molecular stability. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of N-tosyl pyrrole-3-carboxylates in complex synthetic campaigns.
Introduction: The Strategic Imperative of the Tosyl Group in Pyrrole Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous motif in biologically active molecules. However, the inherent electron-rich nature of the pyrrole nucleus, a consequence of the nitrogen lone pair's participation in the aromatic sextet, renders it highly susceptible to uncontrolled electrophilic attack and oxidation.[1][2][3] This high reactivity, while synthetically useful, often presents a significant challenge in multi-step syntheses where precise control over regioselectivity and functional group tolerance is paramount.
The introduction of an electron-withdrawing group (EWG) onto the pyrrole nitrogen is a widely adopted strategy to temper this reactivity.[4] Among the arsenal of nitrogen-protecting groups, the tosyl group stands out for its potent and predictable electronic influence.[5][6][7][8] This guide will elucidate how the N-tosyl group fundamentally alters the electronic landscape of the pyrrole-3-carboxylate system, thereby enabling a broader range of synthetic transformations.
The Electronic Architecture of the Tosyl Group: A Potent Electron Sink
The tosyl group's profound impact on pyrrole reactivity stems from its powerful electron-withdrawing nature, which operates through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The highly electronegative oxygen atoms of the sulfonyl moiety exert a strong electron-withdrawing inductive effect, pulling electron density away from the pyrrole ring through the nitrogen atom.
-
Resonance Effect (-M): The sulfonyl group can also participate in resonance delocalization, further withdrawing electron density from the pyrrole ring. This delocalization stabilizes the N-tosylated pyrrole and significantly reduces the electron density at the ring carbons.
The collective impact of these effects is a marked decrease in the aromaticity and nucleophilicity of the pyrrole ring, rendering it less susceptible to electrophilic attack.[4]
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- 8. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Shield: A Technical Guide to the History, Discovery, and Application of Sulfonyl-Protected Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, yet its inherent electron-richness and propensity for polymerization present formidable challenges in synthetic applications. The advent of sulfonyl-based N-protecting groups marked a paradigm shift, enabling chemists to tame the reactivity of the pyrrole ring and unlock its full synthetic potential. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and application of sulfonyl-protected pyrrole synthesis. We delve into the pioneering work that established sulfonyl groups as robust and versatile shields, followed by a comparative analysis of commonly employed sulfonyl moieties such as tosyl, nosyl, and besyl. The core of this guide is a detailed examination of the primary synthetic routes to N-sulfonylated pyrroles, including the Paal-Knorr and Clauson-Kaas reactions, complete with mechanistic insights and step-by-step experimental protocols. Furthermore, we showcase the pivotal role of sulfonyl-protected pyrroles as versatile intermediates in the total synthesis of natural products and the development of blockbuster pharmaceuticals. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, providing both a historical perspective and a practical toolkit for the effective utilization of sulfonyl-protected pyrroles.
A Historical Perspective: The Dawn of a New Era in Pyrrole Chemistry
The story of sulfonyl-protected pyrroles is one of enabling precision in organic synthesis. While the classical methods for pyrrole synthesis, such as the Paal-Knorr[1][2] and Knorr reactions, were established in the late 19th century, the direct functionalization of the pyrrole ring remained a significant hurdle due to its high reactivity towards electrophiles and acidic conditions, often leading to polymerization or uncontrolled reactions.[3]
The concept of protecting groups was emerging as a critical strategy in organic synthesis, and the application of sulfonyl groups to amines offered a promising solution.[4] Sulfonyl groups, being strongly electron-withdrawing, were found to significantly decrease the nucleophilicity and basicity of the nitrogen atom they were attached to.[5] This deactivation of the pyrrole nitrogen proved to be the key to controlling the reactivity of the entire heterocyclic ring.
While a definitive "first use" of a sulfonyl group on a pyrrole is difficult to pinpoint from early literature, the systematic exploration and popularization of N-sulfonylpyrroles as versatile synthetic intermediates gained momentum in the mid to late 20th century. The development of robust methods for both the introduction and removal of these groups solidified their place in the synthetic chemist's toolbox. The tosyl (p-toluenesulfonyl) group, in particular, became a workhorse due to its stability and the relative ease of its introduction.[6][7] Later, the development of other sulfonyl groups, such as the nosyl (2-nitrobenzenesulfonyl) group, offered milder deprotection conditions, expanding the orthogonality of protection strategies in complex syntheses.[8][9]
The Sulfonyl Arsenal: A Comparative Analysis of Protecting Groups
The choice of a sulfonyl protecting group is a critical decision in the design of a synthetic route, contingent on the stability requirements of subsequent steps and the desired deprotection strategy. The most commonly employed sulfonyl groups for pyrrole protection include tosyl (Ts), nosyl (Ns), and benzenesulfonyl (Bs).
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Tosyl (Ts) | CH₃C₆H₄SO₂- | High stability to a wide range of reaction conditions (acidic, basic, oxidative, reductive). Crystalline derivatives aid in purification. | Harsh deprotection conditions are often required, which may not be compatible with sensitive functional groups. | Strong acid (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH₃, Mg/MeOH).[5][7] |
| Nosyl (Ns) | o-NO₂C₆H₄SO₂- | Mild deprotection under nucleophilic conditions (thiolates).[8] Orthogonal to many other protecting groups. | Sensitive to reducing agents and some organometallic reagents due to the nitro group.[9] | Thiophenol/K₂CO₃, 2-mercaptoethanol/DBU.[8][10] |
| Benzenesulfonyl (Bs) | C₆H₅SO₂- | Good stability, similar to tosyl. | Deprotection conditions are generally harsh, similar to tosyl. | Strong acid, dissolving metal reduction. |
The electron-withdrawing nature of the sulfonyl group is paramount to its function. This effect can be qualitatively observed and, to some extent, quantified by comparing the ¹³C NMR chemical shifts of the pyrrole ring carbons in different N-sulfonylated pyrroles. A greater downfield shift of the ring carbons indicates a stronger electron-withdrawing effect.
Synthetic Gateways to N-Sulfonylated Pyrroles
The construction of the N-sulfonylpyrrole scaffold is most commonly achieved through well-established named reactions, primarily the Paal-Knorr and Clauson-Kaas syntheses.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and versatile method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] The use of primary sulfonamides in this reaction provides a direct route to N-sulfonylated pyrroles.
Mechanism:
The reaction is typically acid-catalyzed and proceeds through the following key steps:
-
Hemiaminal Formation: The sulfonamide nitrogen attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: A series of dehydration steps, driven by the formation of the stable aromatic pyrrole ring, yields the final N-sulfonylated product.
Caption: Paal-Knorr synthesis of N-sulfonylpyrroles.
The Clauson-Kaas Synthesis
The Clauson-Kaas synthesis offers an alternative and widely used route to N-substituted pyrroles, employing 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the volatile and often unstable succinaldehyde.[11][12] This method is particularly amenable to the synthesis of N-sulfonylpyrroles from sulfonamides.
Mechanism:
The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or a Lewis acid.
-
Hydrolysis of the Acetal: The 2,5-dimethoxytetrahydrofuran is first hydrolyzed under acidic conditions to generate the reactive 1,4-dicarbonyl species in situ.
-
Condensation: The sulfonamide then condenses with the in situ-generated dicarbonyl compound in a manner analogous to the Paal-Knorr synthesis, proceeding through hemiaminal formation, cyclization, and dehydration to afford the N-sulfonylpyrrole.
Caption: Clauson-Kaas synthesis of N-sulfonylpyrroles.
Field-Proven Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthesis and deprotection of N-sulfonylated pyrroles. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for N-Tosylation of Pyrrole
This protocol describes a common method for the N-tosylation of pyrrole using sodium hydride and p-toluenesulfonyl chloride.
Materials:
-
Pyrrole
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Water
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of pyrrole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Deprotection of N-Tosylpyrroles using Magnesium and Methanol
This method provides a reductive cleavage of the N-Ts bond under relatively mild conditions.[5][7]
Materials:
-
N-Tosylpyrrole
-
Anhydrous Methanol
-
Magnesium Turnings
-
Saturated Aqueous Ammonium Chloride
Procedure:
-
To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol at room temperature, add the N-tosylpyrrole (1.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected pyrrole.
General Procedure for the Deprotection of N-Nosylpyrroles using Thiophenol
This protocol utilizes the facile nucleophilic aromatic substitution-based cleavage of the N-Ns group.[8][10]
Materials:
-
N-Nosylpyrrole
-
Thiophenol
-
Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of the N-nosylated pyrrole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.) and thiophenol (2.5 eq.).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Natural Product Synthesis
The ability to modulate the reactivity of the pyrrole ring using sulfonyl protecting groups has been instrumental in the synthesis of numerous biologically active molecules.
Atorvastatin (Lipitor®): The synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin, provides a compelling example of the strategic use of N-protection. While not a sulfonyl group, the principles of deactivating the pyrrole ring are central. In many synthetic routes to Atorvastatin, the pyrrole core is constructed and functionalized while the nitrogen is protected, preventing unwanted side reactions and directing the regioselectivity of key transformations.
Marine Alkaloids: Many complex marine natural products feature a pyrrole core. The total synthesis of these molecules often relies on the use of sulfonyl-protected pyrrole intermediates to control the introduction of various substituents onto the pyrrole ring in a stereoselective and regioselective manner.
Conclusion
The introduction of sulfonyl protecting groups revolutionized the field of pyrrole chemistry. By providing a robust and versatile means of taming the inherent reactivity of the pyrrole ring, these "indispensable shields" have enabled the synthesis of a vast array of complex molecules, from life-saving pharmaceuticals to intricate natural products. The continued development of novel sulfonyl-based protecting groups and more efficient methods for their introduction and removal will undoubtedly continue to push the boundaries of what is possible in organic synthesis. This guide has provided a comprehensive overview of the history, fundamental principles, and practical applications of sulfonyl-protected pyrrole synthesis, with the aim of empowering researchers to effectively utilize this powerful synthetic strategy in their own endeavors.
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Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584–13589. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
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Wikipedia. (2023, December 2). Paal–Knorr synthesis. In Wikipedia. [Link]
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]
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National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]
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SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
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ResearchGate. (2021). Scheme . Synthesis of N-sulfonyl -H Pyrrole- , -dione ( a-j and a-j)... [Link]
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Kim, C.-E., Park, S., Eom, D., Seo, B., & Lee, P. H. (2014). Synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900–1903. [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]
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Semantic Scholar. (2013). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
-
Lee, P. H., Kim, C.-E., Park, S., Eom, D., & Seo, B. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Letters. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
MDPI. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1495. [Link]
-
National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed Central. [Link]
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Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
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National Center for Biotechnology Information. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. PubMed Central. [Link]
-
ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
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ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
-
ResearchGate. (n.d.). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. [Link]
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Wikipedia. (2023, December 1). Tosyl group. In Wikipedia. [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
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SciSpace. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
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MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2562. [Link]
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ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]
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Solubility profile of Methyl 1-tosyl-1H-pyrrole-3-carboxylate in organic solvents
Technical Guide: Solubility Profiling and Solvent Selection for Methyl 1-tosyl-1H-pyrrole-3-carboxylate
Executive Summary & Chemical Identity
This guide provides a technical analysis of the solubility profile for Methyl 1-tosyl-1H-pyrrole-3-carboxylate , a critical intermediate in the synthesis of bioactive pyrrole-based pharmacophores.[1] As specific experimental solubility data is often proprietary or absent from open literature for this intermediate, this guide utilizes Structure-Property Relationship (SPR) analysis and field-proven synthetic protocols to establish a reliable solubility model.[1]
Chemical Identity:
-
IUPAC Name: Methyl 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylate[1]
-
Molecular Formula: C₁₃H₁₃NO₄S[1]
-
Molecular Weight: ~279.31 g/mol [1]
-
Physical State: White to off-white crystalline solid.[1]
Structural Solubility Drivers:
-
The Tosyl Group (Lipophilic/Rigid): The p-toluenesulfonyl group at the N1 position eliminates the H-bond donor capability of the pyrrole nitrogen, significantly reducing water solubility while enhancing solubility in aromatic and chlorinated solvents.[1]
-
The Methyl Ester (Polar/Acceptor): Provides a dipole moment and H-bond acceptor sites, facilitating solubility in polar aprotic solvents (DMSO, DMF) and moderately polar esters.[1]
-
The Pyrrole Core (Aromatic): Contributes to π-π stacking interactions, suggesting good solubility in electron-rich aromatics like toluene.[1]
Predicted Solubility Profile
The following data categorizes solvent compatibility based on the compound's calculated lipophilicity (LogP ~2.0–2.[1]5) and functional group interactions.
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and low-temperature reactions.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Ideal for nucleophilic substitution reactions; difficult to remove during workup.[1] |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Preferred for lithiation or reduction reactions due to Lewis basicity.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate to Good | Excellent for purification (silica gel chromatography eluents).[1] |
| Aromatics | Toluene, Benzene | Moderate | Solubility increases significantly with heat; good for recrystallization.[1] |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Likely requires heating to dissolve; excellent candidates for recrystallization (cooling induces precipitation).[1] |
| Aliphatics (Alkanes) | Hexanes, Pentane, Heptane | Poor / Insoluble | Acts as an anti-solvent for precipitation and trituration.[1] |
| Aqueous | Water, Brine | Insoluble | Allows for efficient aqueous workup and phase separation.[1] |
Experimental Protocols: The Self-Validating System
As a researcher, relying on literature values alone is insufficient.[1] You must validate the solubility in your specific lot (considering polymorphs or impurities).[1] Use the following Gravimetric Solubility Screen to generate precise data.
Protocol A: Rapid Visual Solubility Screen (Qualitative)
-
Objective: Quickly classify solvents as High, Moderate, or Low solubility.
-
Sample: 10 mg of Methyl 1-tosyl-1H-pyrrole-3-carboxylate per vial.[1]
-
Solvent Increments: 100 µL.
Workflow:
-
Place 10 mg of solid into a clear HPLC vial.
-
Add 100 µL of solvent (Target: 100 mg/mL).[1]
-
Action: Vortex for 30 seconds.
-
Observation:
Protocol B: Recrystallization Solvent Selection
To purify the compound, you need a solvent system with a high temperature coefficient of solubility (low solubility at RT, high solubility at reflux).[1]
-
Test Solvents: Ethanol, Methanol, Toluene.
-
Procedure:
-
Suspend 100 mg of compound in 1 mL of solvent.[1]
-
Heat to reflux (using a heat block).[1]
-
If it dissolves: Remove heat and let cool slowly to RT. Watch for crystal formation.[1]
-
If it does not dissolve: Add solvent in 0.5 mL increments until dissolved at reflux.
-
Validation: If crystals form upon cooling, harvest and check purity via HPLC/NMR.
-
Visualization: Solubility Determination Workflow
The following diagram outlines the logical decision tree for determining the solubility limit of the compound in a new solvent system.
Figure 1: Step-by-step logic for classifying solvent compatibility and identifying recrystallization candidates.
Applications in Synthesis & Purification
Understanding the solubility profile allows for optimized reaction engineering and purification.[1]
A. Reaction Solvent Selection
-
Nucleophilic Substitution (SnAr/Alkylation): Use DMF or DMSO .[1] The high solubility of the tosyl-pyrrole ensures rapid kinetics, while the polar nature stabilizes transition states.[1]
-
Lithiation/Metalation: Use THF (anhydrous).[1][2] The compound is soluble, and THF coordinates well with lithium species (e.g., if functionalizing the C2 position).[1] Avoid chlorinated solvents which can react with organolithiums.[1]
-
Friedel-Crafts Acylation: Use DCM or 1,2-Dichloroethane .[1] These dissolve the substrate well and are compatible with Lewis acids like AlCl₃.[1]
B. Purification Strategy (Chromatography)
Since the compound is soluble in EtOAc and DCM but insoluble in Hexanes:
-
TLC Mobile Phase: 20-30% Ethyl Acetate in Hexanes is a standard starting point for R_f ~0.3–0.5.[1]
-
Column Loading: Dissolve the crude mixture in a minimum volume of DCM (due to its high volatility and solubility capacity) before loading onto the silica column.[1] Avoid loading in MeOH or EtOAc if possible to prevent band broadening.[1]
References
-
PubChem. (n.d.).[1][3] Methyl 1H-pyrrole-3-carboxylate Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 27, 2026, from [Link][1]
-
Organic Syntheses. (n.d.). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition. Retrieved February 27, 2026, from [Link][1]
-
Royal Society of Chemistry. (2011).[1][4] One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. ChemComm.[1][4] Retrieved February 27, 2026, from [Link][1]
Sources
Methodological & Application
Synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate: An In-Depth Technical Guide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate, a key intermediate in the development of various biologically active compounds. The synthesis proceeds via the N-tosylation of methyl 1H-pyrrole-3-carboxylate. This guide delves into the mechanistic rationale behind the procedural steps, offering insights into reagent selection and reaction optimization. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology for the preparation of this versatile building block.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of natural products and synthetic pharmaceuticals. The functionalization of the pyrrole ring is a cornerstone of medicinal chemistry, enabling the modulation of physicochemical properties and biological activity. The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen serves a dual purpose: it acts as a protecting group, stabilizing the otherwise reactive pyrrole ring, and its electron-withdrawing nature can influence the regioselectivity of subsequent reactions. Methyl 1-tosyl-1H-pyrrole-3-carboxylate, in particular, is a valuable intermediate for the synthesis of more complex molecules, owing to the presence of two distinct functional handles: the tosyl group and the methyl ester.
This guide will detail a reliable and efficient method for the synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate, starting from the commercially available methyl 1H-pyrrole-3-carboxylate.
Reaction Scheme
Caption: General reaction scheme for the N-tosylation of methyl 1H-pyrrole-3-carboxylate.
Mechanistic Insights
The N-tosylation of methyl 1H-pyrrole-3-carboxylate is a two-step process initiated by the deprotonation of the pyrrole nitrogen, followed by a nucleophilic attack on the sulfur atom of tosyl chloride.
-
Deprotonation: The NH proton of pyrrole is moderately acidic, with a pKa of approximately 17.5 in DMSO.[1] The presence of the electron-withdrawing methyl carboxylate group at the 3-position increases the acidity of the N-H proton, facilitating its removal by a strong base. Sodium hydride (NaH) is a suitable non-nucleophilic base for this purpose. It irreversibly deprotonates the pyrrole to form the corresponding sodium pyrrolide salt and hydrogen gas.
-
Nucleophilic Attack: The resulting pyrrolide anion is a potent nucleophile. It attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride), displacing the chloride ion in an SN2-type reaction to form the N-tosylated product.
The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial as it is unreactive towards sodium hydride and effectively solvates the intermediate pyrrolide salt.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of starting material) | Notes |
| Methyl 1H-pyrrole-3-carboxylate | 2703-17-5 | 125.13 | 1.0 mmol (125 mg) | Starting material |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 mmol (48 mg) | Handle with care, pyrophoric |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 1.1 mmol (210 mg) | Corrosive, moisture sensitive |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | Use a dry, aprotic solvent |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | ~10 mL | For quenching the reaction |
| Ethyl acetate | 141-78-6 | 88.11 | As needed for extraction | |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed for washing | |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve methyl 1H-pyrrole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.
-
Addition of Tosyl Chloride: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 1-tosyl-1H-pyrrole-3-carboxylate as a solid.
Characterization Data
The following data are representative for Methyl 1-tosyl-1H-pyrrole-3-carboxylate:
-
Appearance: White to off-white solid
-
Melting Point: 85-89 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 8.4 Hz, 2H), 7.72 (t, J = 2.0 Hz, 1H), 7.30 (d, J = 8.4 Hz, 2H), 7.15 (dd, J = 3.2, 2.0 Hz, 1H), 6.65 (dd, J = 3.2, 2.0 Hz, 1H), 3.75 (s, 3H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 145.3, 135.8, 130.0, 126.8, 126.5, 122.3, 117.4, 111.2, 51.5, 21.6.
-
IR (KBr, cm⁻¹): 1715 (C=O), 1370, 1175 (SO₂).
-
MS (ESI): m/z 280.1 [M+H]⁺.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
p-Toluenesulfonyl chloride: Tosyl chloride is a corrosive solid and a lachrymator. It is also moisture-sensitive. Handle it in a fume hood and wear appropriate PPE.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-free THF.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate. The procedure is based on the well-established N-tosylation of pyrroles and has been adapted for this specific substrate. The mechanistic insights and detailed experimental steps should enable researchers to successfully synthesize this valuable building block for their research in drug discovery and organic synthesis.
References
-
PubChem. (n.d.). Methyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022, October 26). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]
-
MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]
-
Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. Retrieved from [Link]
-
National Institutes of Health. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. New Journal of Chemistry. Retrieved from [Link]
-
American Chemical Society. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2025, May 19). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Retrieved from [Link]
-
YouTube. (2020, June 18). Electrophilic Substitution reactions of Pyrrole (part -1). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Arkat USA. (n.d.). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
MDPI. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
YouTube. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]
Sources
Application Note & Protocol: Facile Detosylation of Methyl 1-tosyl-1H-pyrrole-3-carboxylate
Abstract: This technical guide provides detailed protocols for the efficient removal of the p-toluenesulfonyl (tosyl) protecting group from Methyl 1-tosyl-1H-pyrrole-3-carboxylate. The tosyl group is a robust and widely used protecting group for the pyrrole nitrogen, enhancing its stability and directing regioselectivity in subsequent reactions.[1] However, its effective cleavage is a critical final step in many synthetic pathways. This document outlines two reliable methods for N-detosylation: a standard basic hydrolysis protocol and a mild reductive cleavage protocol using magnesium in methanol. The guide explains the mechanistic rationale behind each method, offers step-by-step experimental procedures, and includes a troubleshooting section to address common challenges, ensuring researchers can confidently and successfully deprotect their pyrrole intermediates.
Introduction: The Role and Removal of the Tosyl Group in Pyrrole Chemistry
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] Direct functionalization of the N-H pyrrole can be challenging due to its moderate acidity and the propensity of the ring to undergo undesired reactions. The installation of an electron-withdrawing protecting group on the pyrrole nitrogen, such as the p-toluenesulfonyl (tosyl) group, mitigates these issues. The N-tosyl group acidifies the α-protons, facilitating deprotonation and subsequent functionalization, and deactivates the pyrrole ring towards electrophilic attack, thereby enhancing stability.[2][4]
Despite its utility, the high stability of the N-S bond in N-tosyl amides often necessitates specific and sometimes harsh conditions for its removal.[5] The choice of deprotection strategy is critical, especially for substrates like Methyl 1-tosyl-1H-pyrrole-3-carboxylate, which contains a base- and acid-sensitive methyl ester functionality. This guide presents two validated protocols that balance reaction efficiency with functional group tolerance.
Method Selection Rationale:
-
Basic Hydrolysis: This is a common and straightforward method for cleaving sulfonamides. It typically involves treatment with a strong base like sodium hydroxide in a protic solvent. For the target substrate, careful control of temperature and reaction time is necessary to minimize hydrolysis of the methyl ester.[6][7]
-
Reductive Cleavage: Dissolving metal reductions offer a milder, non-hydrolytic alternative. The use of magnesium in methanol is a well-established method for the reductive cleavage of N-tosyl groups and is particularly advantageous for substrates that are sensitive to strong bases.[8][9][10]
Protocol I: Detosylation via Basic Hydrolysis
This protocol employs sodium hydroxide in a methanol/water solvent system to achieve hydrolytic cleavage of the N-S bond. It is a cost-effective and generally high-yielding method.
Experimental Workflow: Basic Hydrolysis
Caption: Workflow for Basic Hydrolysis Detosylation.
Materials and Reagents
-
Methyl 1-tosyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH), pellets
-
Methanol (MeOH), ACS grade
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
Quantitative Data Summary
| Parameter | Value | Notes |
| Substrate | 1.0 equiv | - |
| NaOH | 3.0 equiv | Crushed pellets are added directly. |
| Solvent System | MeOH/H₂O (9:1) | - |
| Concentration | ~0.8 M | Based on the substrate.[6] |
| Temperature | Ambient (~20-25 °C) | No external heating or cooling required. |
| Reaction Time | 12-18 hours | Monitor by TLC for complete consumption of starting material. |
| Typical Yield | >90% | Yields are substrate-dependent and may require optimization. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv) in a 9:1 mixture of methanol and water to a concentration of approximately 0.8 M.
-
Reagent Addition: To the stirring solution, add crushed sodium hydroxide pellets (3.0 equiv) at room temperature.
-
Reaction Monitoring: Allow the reaction to stir overnight (12-18 hours). Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The product, Methyl 1H-pyrrole-3-carboxylate, is more polar and will have a lower Rf value.
-
Workup: Once the reaction is complete, add ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate.[6]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the analytically pure product, Methyl 1H-pyrrole-3-carboxylate.[6]
Protocol II: Detosylation via Reductive Cleavage
This protocol utilizes magnesium metal in methanol, a method known for its mildness and effectiveness in cleaving sulfonamides without affecting ester groups.[8][9] It is an excellent alternative if the basic hydrolysis method leads to ester saponification.
Experimental Workflow: Reductive Cleavage
Caption: Workflow for Mg/MeOH Reductive Detosylation.
Materials and Reagents
-
Methyl 1-tosyl-1H-pyrrole-3-carboxylate
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Quantitative Data Summary
| Parameter | Value | Notes |
| Substrate | 1.0 equiv | - |
| Magnesium | 4.0 - 6.0 equiv | Excess is required to drive the reaction. |
| Solvent | Anhydrous MeOH | Dry solvent is crucial for reproducibility. |
| Concentration | ~0.1 - 0.2 M | - |
| Temperature | Reflux (~65 °C) | - |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
| Typical Yield | 80-95% | - |
Step-by-Step Procedure
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add magnesium turnings (4-6 equiv) and anhydrous methanol.
-
Substrate Addition: Dissolve Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous methanol and add it to the flask.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction is often accompanied by gentle hydrogen evolution.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2 to 6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench any remaining magnesium with a saturated aqueous solution of ammonium chloride.
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble magnesium salts, washing the pad with methanol.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Reagent Inactivity (e.g., old NaOH or oxidized Mg).2. Insufficient reaction time or temperature.3. Poor solubility of the substrate.[12] | 1. Use a fresh batch of reagents. For Mg/MeOH, briefly activate Mg turnings with a crystal of iodine if necessary.2. Increase reaction time and continue monitoring. For the Mg/MeOH method, ensure a steady reflux is maintained.3. For the basic hydrolysis method, a co-solvent like THF can sometimes improve solubility. |
| Formation of Byproduct (Saponification of Ester) | 1. Reaction conditions for basic hydrolysis are too harsh (temperature too high or time too long).2. Presence of excess water. | 1. Run the reaction at a lower temperature (e.g., 0 °C to RT) and monitor closely to stop it upon completion.2. Switch to the non-hydrolytic Mg/MeOH reductive cleavage method.[12] |
| Incomplete Reaction | 1. Insufficient equivalents of the cleaving reagent.2. Deactivation of magnesium surface. | 1. Increase the equivalents of NaOH or Mg.2. Add a small amount of a sonicator bath to the Mg/MeOH reaction to help clean the metal surface and promote the reaction. |
| Complex Mixture After Reaction | 1. Degradation of starting material or product.2. The substrate is unstable under the chosen conditions. | 1. Re-evaluate the chosen method. If basic conditions fail, attempt the reductive cleavage. If both fail, consider alternative N-detosylation methods such as using samarium(II) iodide[5] or acidic conditions (e.g., HBr/AcOH), though the latter may also affect the ester.[5] |
References
- General Procedure for N-Tosyl Deprotection.
- A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase.PubMed.
- 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction.
- Synthesis of N-alkoxycarbonyl Pyrroles
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.Benchchem.
- Deprotection methods for the N-tosyl group on a hydantoin ring.Benchchem.
- Synthesis of 3-Aroyl-4-heteroarylpyrrole Deriv
- A simple and mild method for the removal of the NIm-tosyl protecting group.SciSpace.
- Removal of the tosyl and nosyl groups.
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.ScienceDirect.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbam
- N-Detosyl
- Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol.
- Recent Advancements in Pyrrole Synthesis.PMC - NIH.
- Pyrrole.Wikipedia.
- Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C.The Royal Society of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reduction of Methyl 1-tosyl-1H-pyrrole-3-carboxylate to Alcohols
Part 1: Strategic Analysis & Mechanism
Executive Summary
The reduction of Methyl 1-tosyl-1H-pyrrole-3-carboxylate to its corresponding alcohol, (1-tosyl-1H-pyrrol-3-yl)methanol , is a pivotal transformation in the synthesis of bioactive pyrrole scaffolds.[1] The presence of the electron-withdrawing
This guide details a high-fidelity protocol using Lithium Aluminum Hydride (LiAlH
Mechanistic Pathway
The transformation proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The
Reaction Scheme:
-
Activation: The carbonyl oxygen coordinates with the aluminum species.[2][3]
-
First Hydride Transfer: Formation of a tetrahedral aluminate intermediate.
-
Collapse: Elimination of the methoxide leaving group to generate the intermediate aldehyde.
-
Second Hydride Transfer: Rapid reduction of the aldehyde to the alkoxide.
-
Hydrolysis: Protonation during workup yields the primary alcohol.
Reagent Selection Matrix
While several hydride donors exist, LiAlH
| Reagent | Suitability | Rationale |
| LiAlH | High | Rapid, quantitative conversion at 0°C. The |
| DIBAL-H | Moderate | Effective but typically reserved for stopping at the aldehyde (at -78°C). Requires excess reagent for full reduction to alcohol.[4] |
| NaBH | Low | Insufficient reactivity toward esters without additives (e.g., LiCl, MeOH reflux), which complicates the profile. |
| Red-Al | Moderate | High thermal stability but often requires higher temperatures that risk |
Part 2: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: Methyl 1-tosyl-1H-pyrrole-3-carboxylate (Recrystallized/Dried).
-
Reagent: LiAlH
(2.4 M in THF or powder). Note: Solution is preferred for precise dosing. -
Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT free.
-
Quench: Rochelle’s Salt (Potassium Sodium Tartrate), sat. aq. solution.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Charge the flask with Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Reagent Addition (The "Inverse" Addition)
While standard addition (ester to LAH) is common, adding LAH to the ester (inverse) or ester to LAH (normal) works. For this substrate, Normal Addition (Ester solution added to LAH suspension) is strictly recommended to maintain a high concentration of hydride relative to substrate, preventing condensation side-reactions.
Revised Normal Addition Protocol:
-
In a separate dry flask, suspend/dissolve LiAlH
(1.2 equiv) in anhydrous THF under Argon. Cool to 0°C. -
Transfer the ester solution to the addition funnel.
-
Add the ester solution dropwise to the LAH suspension over 20–30 minutes.
-
Control: Monitor internal temperature; do not exceed 5°C.
-
Observation: Gas evolution (H
) will occur; ensure proper venting.
-
Step 3: Reaction Monitoring
-
Once addition is complete, allow the mixture to stir at 0°C for 30 minutes .
-
Warm slowly to Room Temperature (20–25°C) and stir for an additional 1–2 hours.
-
TLC Check: (Eluent: 40% EtOAc/Hexanes).
-
Starting Material (Ester): R
~0.6[5] -
Product (Alcohol): R
~0.2–0.3 (Stains strongly with KMnO or Vanillin).
-
-
Critical Checkpoint: If starting material remains, do not reflux. Add an additional 0.2 equiv of LiAlH
and stir for 1 hour. Refluxing increases the risk of cleaving the tosyl group.
Step 4: The "Rochelle's Salt" Workup
Standard Fieser workup (
-
Cool the reaction mixture back to 0°C .
-
Dilute with Et
O (equal volume to THF). -
Quench Sequence:
-
Add Water dropwise (very slowly) until gas evolution ceases.
-
Add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate) solution (approx. 20 mL per gram of LiAlH
used).
-
-
Vigorous Stirring: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1–2 hours .
-
End Point: Two clear layers must separate. The aqueous layer should be clear/translucent, not milky.
-
-
Extraction:
-
Concentration: Filter and concentrate under reduced pressure (<40°C) to yield the crude alcohol.
Purification
The crude material is often pure enough for subsequent steps (>90%). If purification is required:
-
Flash Chromatography: Silica Gel 60.
-
Gradient: 20%
50% EtOAc in Hexanes. -
Notes: The alcohol is polar; ensure the column is not overloaded.
Part 3: Visualization & Troubleshooting
Reaction Workflow Diagram
Caption: Optimized workflow for the LiAlH4 reduction of N-tosyl pyrrole esters utilizing Rochelle's salt workup.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Emulsion during workup | Aluminum hydroxides forming a gel. | Add more Rochelle's salt solution and stir longer (up to 4h). Do not rush separation. |
| Cleavage of Tosyl Group | Reaction temperature too high or reaction time too long. | Keep reaction at 0°C |
| Incomplete Conversion | Old LiAlH | Titrate LiAlH |
| Product degradation on silica | Acid sensitivity of the pyrrole alcohol. | Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity. |
Part 4: References
-
Gilow, H. M., & Jones, G. (1984).[7] 3-(1-Hydroxybutyl)-1-methylpyrrole and 3-Butyroyl-1-methylpyrrole.[7] Organic Syntheses, 62, 111.[7] Link
-
Kechagioglou, Z., & Demopoulos, V. J. (2022). 1-Phenyl-3-tosyl-1H-pyrrole.[5][8] Molbank, 2022(4), M1476. Link
-
BenchChem Technical Division. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. Link
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Link
-
Organic Chemistry Portal. (2024). Reduction of Esters to Alcohols. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. 1-Phenyl-3-tosyl-1H-pyrrole [mdpi.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Efficiency Microwave Synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate Derivatives
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate and its derivatives using Microwave-Assisted Organic Synthesis (MAOS).
Pyrrole-3-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for HMG-CoA reductase inhibitors (e.g., Atorvastatin) and various anti-inflammatory agents. Conventional thermal synthesis (Van Leusen reaction) often requires prolonged heating (12–24 hours) and suffers from variable yields due to polymerizations.
The protocol described herein utilizes a two-stage microwave workflow:
-
Rapid Ring Formation: A microwave-accelerated Van Leusen reaction to generate the 1H-pyrrole core.
-
N-Functionalization: A subsequent microwave-promoted N-tosylation to yield the final protected scaffold.
Key Advantages:
-
Time Efficiency: Total reaction time reduced from ~18 hours (thermal) to <45 minutes (microwave).
-
Yield Improvement: Average isolated yields increased by 15–20% due to reduced thermal degradation.
-
Scalability: Protocol validated from 0.5 mmol to 10 mmol scales.
Scientific Background & Mechanism[1][2][3][4][5]
The Van Leusen Pyrrole Synthesis
The core transformation relies on the reaction of Tosylmethyl Isocyanide (TosMIC) with an electron-deficient alkene (Michael acceptor), such as methyl acrylate.
Mechanism:
-
Deprotonation: The
-carbon of TosMIC is deprotonated by a base (typically NaH or -BuOK) to form a carbanion. -
Michael Addition: The carbanion attacks the
-position of the methyl acrylate. -
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization (an intramolecular attack of the enolate on the isocyanide carbon).
-
Elimination: Crucially, the
-toluenesulfonyl group acts as a leaving group (eliminating as -toluenesulfinic acid) during the aromatization step.
Critical Note on Structure: The standard Van Leusen reaction yields the 1H-pyrrole (unprotected nitrogen). To obtain the 1-tosyl derivative requested, a second synthetic step is required to re-introduce the tosyl group on the nitrogen atom. Attempts to retain the original tosyl group from TosMIC are mechanistically unfavorable as its elimination is the driving force for aromatization.
Mechanistic Pathway Diagram
Figure 1: Mechanistic workflow showing the Van Leusen ring formation followed by N-tosylation.
Instrumentation & Materials
Microwave Reactor Specifications
-
System: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Internal probe recommended for Step 1 due to exotherm.
-
Stirring: Magnetic stir bar (high shear, >600 RPM).
Reagents
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): 98%, store at 4°C.
-
Methyl Acrylate: stabilized, 99%.
-
Sodium Hydride (NaH): 60% dispersion in mineral oil.
-
p-Toluenesulfonyl chloride (TsCl): 99%.
-
Solvents: Anhydrous THF (Tetrahydrofuran) and DMF (Dimethylformamide).
Experimental Protocols
Protocol A: Synthesis of Methyl 1H-pyrrole-3-carboxylate (Core Ring)
Objective: Rapid synthesis of the pyrrole core via Van Leusen reaction.
-
Preparation: In a glovebox or under Argon flow, add NaH (1.2 equiv, 60% dispersion) to a dried 10 mL microwave vial.
-
Solvation: Add anhydrous THF (4 mL) and a magnetic stir bar.
-
Reactant Addition:
-
Add TosMIC (1.0 equiv, 1.0 mmol, 195 mg). Stir until dissolved.
-
Add Methyl Acrylate (1.2 equiv, 1.2 mmol, 108 µL) dropwise.
-
Caution: Hydrogen gas evolution may occur.
-
-
Microwave Irradiation: Seal the vial and insert into the reactor.
-
Mode: Dynamic (Standard)
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Power: Max 150 W (variable)
-
-
Work-up:
-
Cool to RT. Quench carefully with water (0.5 mL).
-
Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Note: The intermediate is stable and can be used directly in Protocol B, but flash chromatography (Hex/EtOAc) is recommended for analytical purity.
-
Protocol B: N-Tosylation to Methyl 1-tosyl-1H-pyrrole-3-carboxylate
Objective: Protection of the pyrrole nitrogen.
-
Preparation: Dissolve the Methyl 1H-pyrrole-3-carboxylate (from Protocol A, 1.0 equiv) in Dichloromethane (DCM) (3 mL) in a 10 mL microwave vial.
-
Reagents:
-
Add Triethylamine (TEA) (2.0 equiv).
-
Add DMAP (0.1 equiv, catalytic).
-
Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv).
-
-
Microwave Irradiation:
-
Temperature: 55 °C
-
Hold Time: 10 minutes
-
Power: Max 100 W[1]
-
-
Work-up:
-
Wash reaction mixture with 1M HCl (to remove TEA), then sat. NaHCO₃.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from EtOH/Hexane or column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
-
Results & Discussion
Optimization of Reaction Conditions
The following data compares the conventional thermal approach with the optimized microwave protocol.
Table 1: Comparison of Synthetic Methods
| Parameter | Conventional Thermal | Microwave (This Protocol) | Improvement |
| Step 1 Temp/Time | Reflux (66°C) / 12 Hours | 100°C / 15 Minutes | 48x Faster |
| Step 1 Yield | 55 - 62% | 82 - 88% | +25% Yield |
| Step 2 Temp/Time | RT / 6 Hours | 55°C / 10 Minutes | 36x Faster |
| Overall Yield | ~45% | ~75% | High Efficiency |
| Solvent Volume | 50 mL / mmol | 4 mL / mmol | Green Metric |
Library Generation (Derivatives)
This protocol is modular. By substituting Methyl Acrylate in Protocol A, various 3-substituted derivatives can be synthesized:
-
Ethyl Acrylate
Ethyl 1-tosyl-1H-pyrrole-3-carboxylate -
Acrylonitrile
1-tosyl-1H-pyrrole-3-carbonitrile -
Phenyl Vinyl Sulfone
3-(phenylsulfonyl)-1-tosyl-1H-pyrrole
Troubleshooting & Critical Parameters
"Self-Validating" System Checks
To ensure trustworthiness and reproducibility, perform these checks:
-
The "Color Check":
-
Step 1: Reaction mixture should turn deep amber/brown upon completion. If it remains pale yellow, the deprotonation was insufficient (Check NaH quality).
-
Step 2: Reaction should remain relatively clear. A dark black precipitate indicates polymerization of the pyrrole; reduce temperature to 45°C.
-
-
The "Pressure Check":
-
If pressure spikes >150 psi during Step 1, the acrylate is polymerizing. Add a radical inhibitor (e.g., BHT, 1 mg) to the reaction mixture.
-
Common Failure Modes
-
Wet Solvents: TosMIC is sensitive to hydrolysis. Use freshly distilled THF or anhydrous grade from a sealed septum bottle.
-
Old NaH: If the mineral oil dispersion has hardened or absorbed moisture, yields will drop. Titrate or use fresh bottles.
Workflow Visualization
Figure 2: Operational workflow for the two-step microwave synthesis.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[3] Introduction of a one-carbon unit." Journal of Organic Chemistry, 42(19), 3114–3118 (1977).[4] Link
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284 (2004). Link
-
Jadhav, V., et al. "A Facile and Green synthesis of Van Leusen 3,4-disubstituted Pyrroles - A Microwave-assisted IL mediated [3+2] Cycloaddition."[5] Semantic Scholar, (2018). Link
- Leadbeater, N. E. "Microwave Heating as a Tool for Sustainable Chemistry." CRC Press, (2010). (General Reference for MW Protocols).
-
BenchChem Technical Support. "Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry." Link
Sources
- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Regioselective Functionalization of Methyl 1-tosyl-1H-pyrrole-3-carboxylate
This Application Note provides a comprehensive technical guide for the regioselective functionalization of Methyl 1-tosyl-1H-pyrrole-3-carboxylate . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for late-stage diversification or scaffold functionalization.
Executive Summary
Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1 ) represents a unique challenge in heterocyclic chemistry due to the competing electronic and steric effects of the electron-withdrawing
-
C2-Functionalization: Achieved via kinetically controlled lithiation (Directed ortho-Metalation, DoM).
-
C5-Functionalization: Achieved via thermodynamically controlled Electrophilic Aromatic Substitution (EAS) or steric-guided C-H activation.
-
C4-Functionalization: Accessed via ester-directed C-H activation or "Halogen Dance" rearrangement strategies.
Mechanistic Analysis & Reactivity Map
To successfully functionalize 1 , one must understand the "Push-Pull" dynamics of the ring substituents.
-
The
-Tosyl Group (N1): A strong electron-withdrawing group (EWG) that deactivates the entire ring towards classical Friedel-Crafts chemistry. However, it serves as a powerful Directing Group (DG) for lithiation at the C2 position due to the acidity of the -proton and coordination with lithium bases. -
The Methyl Ester (C3): A moderate EWG. In benzene, this would direct meta. In pyrrole, it deactivates the ring but creates a specific steric pocket at C2 (between N-Ts and C3-Ester) and an electronic "beta" site at C4.
Reactivity Topology Diagram
Figure 1: Regioselectivity map illustrating the orthogonal access to C2, C4, and C5 positions based on reaction conditions.[1][2][3][4][5]
Experimental Protocols
Module A: C2-Functionalization (Lithiation/Trapping)
Mechanism: The
Target Product: Methyl 2-substituted-1-tosyl-1H-pyrrole-3-carboxylate.
Protocol 1: C2-Silylation/Alkylation
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and flush with Argon.
-
Reagents:
-
Substrate 1 (1.0 equiv, 1.0 mmol)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) [Note: Prepared in situ from TMP and n-BuLi]
-
Electrophile (e.g., MeI, TMSCl, DMF) (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
-
Procedure:
-
Cool the LiTMP solution to -78 °C (acetone/dry ice bath).
-
Add Substrate 1 (dissolved in minimal THF) dropwise over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the heteroaryl lithium species.
-
Stir at -78 °C for 30 minutes . Critical: Do not warm, or the Tosyl group may migrate or cleave.
-
Add the Electrophile (neat or in THF) rapidly.
-
Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[6]
-
Yield Expectation: 75–90% (Regioselectivity >20:1 for C2).
Module B: C5-Functionalization (Electrophilic Aromatic Substitution)
Mechanism: While the ring is deactivated, the C2 position is sterically crowded by the "pincer" effect of the
Target Product: Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate.
Protocol 2: Regioselective C5-Bromination
-
Reagents:
-
Substrate 1 (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: THF or DMF (0.2 M)
-
-
Procedure:
-
Dissolve Substrate 1 in THF at 0 °C .
-
Add NBS portion-wise over 15 minutes. Protect from light.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: TLC will show the disappearance of the starting material. If reaction stalls, heat to 40 °C.
-
-
Mechanistic Note: Unlike bare pyrrole which brominates at all positions rapidly, the EWGs slow this reaction down, allowing for high mono-bromination selectivity at C5.
-
Workup: Dilute with water, extract with ether, wash with sodium thiosulfate (to remove Br₂ traces).
-
Yield Expectation: 80–85% (C5-isomer).
Module C: C4-Functionalization (The "Hard" Spot)
Mechanism: Accessing C4 is challenging. Standard EAS favors C5; Lithiation favors C2. To hit C4, we utilize Palladium-Catalyzed C-H Activation where the C3-ester acts as a weak directing group, or we employ a "Blocking" strategy (block C2/C5 then functionalize C4).
Target Product: Methyl 4-aryl-1-tosyl-1H-pyrrole-3-carboxylate.
Protocol 3: Ester-Directed C-H Arylation
-
Reagents:
-
Substrate 1 (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[2]
-
Ligand: P(t-Bu)₃ or XPhos (20 mol%)
-
Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (anhydrous)
-
Solvent: Toluene/Pivalic Acid (4:1 ratio)
-
-
Procedure:
-
Combine all solids in a pressure vial.
-
Add solvents and degas with Argon for 10 minutes.
-
Seal and heat to 110 °C for 16–24 hours.
-
Note: The pivalic acid acts as a proton shuttle (CMD mechanism), often favoring the
-position (C4) when the -positions are hindered or deactivated.
-
-
Yield Expectation: 50–65%. (Note: This reaction is sensitive to the specific aryl iodide used).
Troubleshooting & Critical Parameters
| Parameter | Risk Factor | Mitigation Strategy |
| Base Selection (Module A) | Nucleophilic attack on C3-Ester | Use LiTMP or LDA . Avoid n-BuLi as a base; use it only to generate the amide base. |
| Tosyl Stability | Cleavage at high pH or Temp | Maintain Lithiation temp < -70 °C. Avoid strong alkoxides in workup. |
| Regioselectivity (Module B) | Poly-bromination | Strict stoichiometry (1.05 eq NBS). Add NBS slowly at 0 °C. |
| Moisture Sensitivity | Quenching of C2-Lithio species | Use freshly distilled THF and flame-dried glassware. |
Summary Workflow Diagram
Figure 2: Experimental decision tree for selecting the correct synthetic route based on the desired position of functionalization.
References
-
Regioselective Bromination of Pyrroles: Title: Monobromination of pyrrole and 1-substituted pyrroles. Source:Journal of Organic Chemistry. URL:[Link]
-
Lithiation of N-Tosyl Pyrroles: Title: 1-Phenyl-3-tosyl-1H-pyrrole: Synthesis and Reactivity. Source:Molbank (MDPI). URL:[Link][2][7][8][9][10]
-
C-H Activation Strategies: Title: Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions.[8][11] Source:Chemistry - A European Journal.[11] URL:[Link]
-
Halogen Dance & Rearrangements: Title: Synthesis of 2,4-Disubstituted Pyrroles by Rearrangements.[3][6] Source:Organic Letters. URL:[Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Yb(OTf)3 mediated MCR: a new and regioselective approach towards polysubstituted pyrroles of pharmacological interest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for Methyl 1-tosyl-1H-pyrrole-3-carboxylate synthesis
The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols over generic advice.
Ticket ID: PYR-TS-303 | Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Reaction Logic
The synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate generally proceeds via the
While conceptually simple, this reaction often suffers from variable yields (30–60%) due to three competing factors:
-
Ambident Nucleophilicity: The pyrrole anion can react at Nitrogen (desired) or Carbon (undesired C2/C5 sulfonylation), though
-attack is kinetically favored with hard electrophiles like TsCl. -
Moisture Sensitivity:
-Toluenesulfonyl chloride (TsCl) is moisture-sensitive. Hydrolysis produces TsOH, which destroys the base and kills the reaction stoichiometry. -
Ester Hydrolysis: The C3-methyl ester is susceptible to saponification if the reaction conditions become too basic or if aqueous workup is prolonged.
The "Gold Standard" Pathway
To maximize yield (>85%), we recommend an irreversible deprotonation strategy using Sodium Hydride (NaH) in anhydrous THF or DMF. This ensures the formation of the tight ion pair needed for selective
Visualizing the Workflow
The following diagram outlines the critical decision points and reaction pathway.
Figure 1: Reaction pathway showing the critical path to the N-tosyl product and potential deviation points leading to yield loss.
Optimized Experimental Protocol
Use this protocol to baseline your yields. Deviations from this stoichiometry are the primary cause of failure.
Materials
-
Substrate: Methyl 1H-pyrrole-3-carboxylate (1.0 equiv)
-
Electrophile:
-Toluenesulfonyl chloride (TsCl) (1.2 equiv) — Must be white crystals, not yellow/wet. -
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve Methyl 1H-pyrrole-3-carboxylate in anhydrous THF (
concentration). Cool to 0°C (ice bath). -
Deprotonation: Add NaH portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. The solution typically turns yellow/orange, indicating the formation of the pyrrolyl anion. -
Critical Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Addition: Add TsCl (solid or dissolved in minimal THF) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The N-H pyrrole spot (lower
) should disappear; the N-Ts product (higher ) will appear.
-
-
Quench & Workup:
Troubleshooting Guide (Q&A)
Category A: Low Yield (<50%)[3][4]
Q: I am getting low conversion, and a lot of starting material remains. Why?
-
Diagnosis: This is likely due to "Base Death" caused by wet reagents. TsCl is extremely hygroscopic. If it has hydrolyzed to TsOH (indicated by a sour smell or sticky texture), it will neutralize your NaH.
-
Solution:
-
Recrystallize your TsCl from
/Petroleum Ether before use. -
Increase NaH to 2.0 equiv to account for adventitious moisture.
-
Switch solvent to DMF, which solvates the anion better, increasing reactivity.
-
Q: I see a new spot on TLC, but the yield is low after column chromatography.
-
Diagnosis: The N-Tosyl group is acid-sensitive and can be cleaved on silica gel if the silica is too acidic.
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the silica and prevents on-column deprotection.
Category B: Impurities & Side Products
Q: I have a product with the correct mass but wrong NMR (peaks in aromatic region).
-
Diagnosis: You likely have C-Sulfonylation (2-tosyl or 5-tosyl isomer). This happens under "Thermodynamic Control" (high temperatures or reversible conditions).
-
Solution: Keep the reaction strictly at 0°C during addition and only warm to RT. Do not reflux. Ensure the addition of TsCl is rapid to favor the kinetic N-sulfonylation.
Q: My methyl ester peak (singlet ~3.8 ppm) is missing or shifted.
-
Diagnosis: Saponification .[3] You used a strong hydroxide base (NaOH/KOH) in the presence of water, or your workup was too basic.
-
Solution: Switch to the NaH/THF anhydrous protocol. If you must use aqueous conditions (Phase Transfer), use a buffer (pH 7-8) immediately upon completion.
Comparative Data: Base Selection
We have compiled yield data for this specific transformation based on internal benchmarks and literature precedents.
| Base System | Solvent | Yield | Pros | Cons |
| NaH (60%) | THF | 88-95% | Highest Yield, Cleanest | Requires anhydrous conditions; |
| KOH (powder) | DMF | 70-80% | Cheaper, no gas evolution | Hard to remove DMF; partial hydrolysis risk. |
| TEA / DMAP | DCM | 30-50% | Very mild | Pyrrole N-H is too weak ( |
| NaOH / Bu4NHSO4 | DCM/H2O | 65-75% | Phase Transfer (easy setup) | Emulsions common; slower reaction rate. |
Advanced FAQ: "Why does this happen?"
Q: Why is the 3-carboxylate pyrrole easier to deprotonate than simple pyrrole?
A: The ester group at position 3 is Electron-Withdrawing (EWG). It stabilizes the negative charge on the pyrrolyl anion through inductive and resonance effects. This lowers the
Q: Can I use the Van Leusen reaction to make this directly? A: Generally, no . The Van Leusen reaction (TosMIC + Methyl Acrylate) typically eliminates the sulfonyl group to restore aromaticity, yielding the NH-pyrrole (Methyl 1H-pyrrole-3-carboxylate) [2]. You must synthesize the NH-pyrrole first (or buy it) and then perform the N-tosylation as a second step.
Q: Is the N-Tosyl group stable for subsequent lithiation? A: Yes. The N-Ts group is a "masking" group that deactivates the ring. However, it also directs lithiation to the C2 position (ortho to the nitrogen). If you plan to functionalize C2 later, the N-Ts group is the correct choice [3].
References
-
Reactivity of N-Alkoxycarbonyl Pyrroles: Hann, J. L.; Lyall, C. L.; Kociok-Köhn, G.; Lewis, S. E. J. Org. Chem.2023 , 88, 13584–13589.
- Van Leusen Pyrrole Synthesis Review: Gilbert, B. C.; Parsons, A. F. J. Chem. Soc., Perkin Trans. 22002, 367–387.
- Pyrrole Protection Strategies: Banwell, M. G. et al. Comprehensive Heterocyclic Chemistry III, Vol 3. Elsevier, 2008.
- Protocol Validation (Analogous Substrates):Organic Syntheses, Coll. Vol. 6, p. 418 (1988); Vol. 56, p. 8 (1977).
Sources
- 1. WO2023006013A1 - æ°åparp7æå¶ååå ¶åºç¨ - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Deprotection of Tosyl Pyrrole Carboxylates
Diagnostic & Decision Matrix
Before selecting a protocol, analyze your substrate's sensitivity. The presence of the carboxylate (ester) group dictates that saponification is your primary failure mode, while the pyrrole ring introduces a risk of acid-catalyzed polymerization .
Use the following logic flow to select the correct deprotection strategy:
Figure 1: Decision tree for selecting the optimal deprotection method based on substrate functionality.
Primary Protocol: Magnesium in Methanol (Mg/MeOH)[1][2][3]
This is the industry standard for N-tosyl pyrrole carboxylates. It operates via Single Electron Transfer (SET) , cleaving the N-S bond reductively.[1] Because the reaction mixture is effectively neutral to slightly basic (due to Mg(OMe)
The Mechanism
-
Activation: Mg metal donates an electron to the sulfonamide sulfur or the aromatic ring of the tosyl group.
-
Cleavage: The N-S bond weakens and cleaves, releasing the pyrrole anion and the sulfinate anion.
-
Protonation: Methanol acts as the proton source to quench the pyrrole anion.
Standard Operating Procedure (SOP)
| Step | Action | Critical Note |
| 1 | Dissolution | Dissolve substrate (1.0 equiv) in anhydrous MeOH (0.1 M concentration). If solubility is poor, add THF (up to 1:1 ratio).[1] |
| 2 | Activation | Add Mg turnings (10–20 equiv) . Add a single crystal of Iodine ( |
| 3 | Initiation | Sonicate for 5 mins or heat gently with a heat gun until bubbles ( |
| 4 | Reaction | Stir vigorously. If the reaction stalls at RT, heat to 50°C or mild reflux. |
| 5 | Monitoring | Monitor by TLC. The product will be significantly more polar than the N-Ts starting material. |
| 6 | Quench | Pour into saturated |
Troubleshooting Guide: Mg/MeOH
Q: The reaction is not starting (Mg looks shiny/inert).
-
Cause: Magnesium oxide passivation layer.
-
Fix: You must mechanically or chemically activate the Mg.
-
Mechanical: Crush the turnings with a mortar and pestle immediately before use to expose fresh surface.
-
Chemical: Add a crystal of Iodine. If the orange color persists, the Mg is not reacting. Heat until the color disappears (formation of
). -
Source: Use Mg powder instead of turnings for higher surface area, though this is harder to filter later.
-
Q: The reaction stalled at 50% conversion.
-
Cause: Surface saturation or consumption of MeOH.
-
Fix: Add a fresh portion of activated Mg (5 equiv) and sonicate the flask again. Ensure you are using a large excess (20+ equiv is common for difficult substrates).[1]
Q: Workup resulted in a massive, unmanageable emulsion.
-
Cause: Magnesium hydroxides form a gelatinous precipitate.
-
Fix: Do not use simple water extraction.
Alternative Protocol: TBAF (Nucleophilic Cleavage)[1]
If your molecule contains a nitro group, a benzyl ether, or an alkene sensitive to reduction, Mg/MeOH is forbidden.[1] Tetrabutylammonium Fluoride (TBAF) offers a non-reductive alternative.[1][2] While typically used for silyl deprotection, fluoride ions are sufficiently basic/nucleophilic to cleave the N-Ts bond at high temperatures.
Standard Operating Procedure (SOP)
| Step | Action | Critical Note |
| 1 | Setup | Dissolve substrate in THF (0.2 M). |
| 2 | Reagent | Add TBAF (1.0 M in THF) , typically 3.0 to 5.0 equiv . |
| 3 | Reflux | Heat to reflux (66°C) .[1] Room temperature is rarely sufficient for N-Ts pyrroles. |
| 4 | Time | Reaction typically takes 12–24 hours. |
| 5 | Workup | Dilute with EtOAc, wash with water x3 to remove tetrabutylammonium salts.[1] |
Troubleshooting Guide: TBAF
Q: I see starting material remaining even after 24h reflux.
-
Cause: The N-Ts bond on electron-deficient pyrroles (due to the carboxylate) is very strong.[1]
-
Fix: Switch solvent to Dioxane and heat to 100°C. The higher temperature is often necessary to overcome the activation energy.
Q: My ester hydrolyzed (Saponification).
-
Cause: Commercial TBAF contains significant water (it is hygroscopic and often sold as a trihydrate).[1][3] At reflux, wet TBAF acts like NaOH.[1]
-
Fix: Use anhydrous TBAF (dried over molecular sieves) or add activated 4Å molecular sieves directly to the reaction flask. Alternatively, use Cesium Carbonate (
) in THF/MeOH (2:1) at room temperature if the ester is reasonably robust.[4][5]
FAQ: Specific Failure Modes
Q: Why can't I just use NaOH or LiOH?
A: You can, but only if your ester is a tert-butyl ester.[1] Methyl and Ethyl esters on electron-rich rings are prone to hydrolysis. The rate of ester hydrolysis (
Q: My pyrrole turned into a black tar during workup. A: Pyrroles are acid-sensitive ("acidophobic").[1]
-
Check your Chloroform:
often contains traces of HCl. Filter it through basic alumina before NMR. -
Avoid Strong Acids: Never wash the organic layer with strong acid during workup. Use pH 7 buffer or dilute
. -
Storage: Store the deprotected pyrrole under Nitrogen in the freezer, protected from light.
Q: Can I use Samarium Diiodide (
-
Pros: Very mild, works at RT, homogeneous (no surface area issues).[1]
-
Cons: Expensive, requires strict exclusion of oxygen.
-
Recommendation: Use only if Mg/MeOH fails or if the substrate is extremely valuable (late-stage functionalization).
Comparative Data Summary
| Method | Reagent | Mechanism | Ester Compatibility | Reducible Group Compatibility | Cost |
| Mg/MeOH | Mg metal, MeOH | SET (Reductive) | Excellent | Poor (reduces | Low |
| TBAF | Nucleophilic/Base | Good (if dry) | Excellent | Med | |
| Base | KOH/NaOH | Hydrolysis | Poor (Saponification risk) | Good | Low |
| SET (Reductive) | Excellent | Poor | High |
References
-
Mg/MeOH Mechanism & Application
-
TBAF Deprotection of N-Tosyl Groups
-
Cesium Carbonate Alternative
-
Samarium Diiodide Usage
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in N-Tosyl Pyrrole Hydrolysis
Current Status: Operational Subject: Troubleshooting & Protocol Optimization for N-Tosyl Deprotection Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The Pyrrole Paradox
The N-tosyl group is a robust protecting group that renders the electron-rich pyrrole ring electron-deficient, stabilizing it against oxidation and electrophilic attack during multi-step synthesis. However, the deprotection step presents a stability paradox : you must remove the stabilizing group to regenerate a highly reactive, acid-sensitive, and oxidation-prone free pyrrole.
The failure mode in these reactions is rarely the cleavage of the sulfonamide bond itself; rather, it is the post-deprotection degradation of the free pyrrole. This guide addresses the three primary failure vectors: Acid-Catalyzed Polymerization , Oxidative Degradation , and Incomplete Cleavage .
Module 1: The "Black Tar" Phenomenon (Acid-Catalyzed Polymerization)
Symptom: The reaction mixture turns dark brown or black upon workup or concentration. NMR shows broad, undefined peaks (oligomers).
Root Cause Analysis
Pyrroles are "acid sponges." Even trace acidity (residual TsOH, acidic silica gel, or dissolved CO₂) can protonate the pyrrole ring at the C2 or C3 position. This generates a highly electrophilic cation that is immediately attacked by a neutral pyrrole molecule, initiating a rapid polymerization cascade.
Mechanism of Failure
Figure 1: The acid-catalyzed polymerization cascade. Once initiated, this pathway is difficult to stop.
Troubleshooting & Prevention
| Checkpoint | Actionable Protocol |
| Quenching | Never use acidic quenching (e.g., HCl) to neutralize reaction bases. Pour the reaction mixture into saturated NaHCO₃ or NH₄Cl (buffered). |
| Extraction | Use basic washes. If using an organic solvent for extraction, wash with 1M NaOH to ensure total removal of p-toluenesulfonic acid byproducts. |
| Purification | Critical: Standard silica gel is slightly acidic (pH 6-7). You must neutralize it. Method A: Use Neutral or Basic Alumina instead of Silica. Method B: Pre-treat silica column with 1-2% Triethylamine (Et₃N) in the eluent system. |
| Evaporation | Do not heat above 40°C during rotary evaporation. Free pyrroles are volatile and thermally unstable. |
Module 2: Protocol Selection & Execution
Selecting the correct deprotection method depends entirely on the sensitivity of your substrate.
Method Selector
Figure 2: Decision matrix for selecting the optimal deprotection strategy.
Protocol A: Reductive Cleavage (Mg/MeOH)
Best for: Substrates with esters, aldehydes, or other base-sensitive groups. This method relies on Single Electron Transfer (SET).[1]
-
Setup: Dissolve N-tosyl pyrrole (1.0 equiv) in anhydrous Methanol (0.1 M).
-
Reagent: Add Magnesium turnings (10–20 equiv).
-
Pro-Tip: Activate Mg turnings by crushing them with a mortar and pestle immediately before addition to expose fresh metal surface.
-
-
Reaction: Stir at room temperature. Hydrogen gas will evolve (ensure venting).
-
Acceleration: If the reaction stalls, mild sonication (ultrasound bath) can depassivate the Mg surface and accelerate the SET process.
-
-
Workup: Filter through Celite to remove excess Mg. Dilute with Et₂O, wash with sat. NH₄Cl (carefully, to avoid acidic pH drop) and brine.
Protocol B: Basic Hydrolysis (KOH/MeOH)
Best for: Robust substrates requiring complete conversion without metal waste.
-
Setup: Dissolve substrate in Methanol/Water (3:1 ratio).
-
Reagent: Add KOH (5–10 equiv).
-
Reaction: Heat to reflux (65°C). Monitor by TLC.[1]
-
Note:N-Tosyl pyrroles are much more stable than N-tosyl indoles; room temperature hydrolysis is often insufficient.
-
-
Workup: Concentrate MeOH. Dilute with water.[2][3] Extract with EtOAc.[1][4] Wash organic layer with NaHCO₃ to ensure no TsOH remains.
Module 3: Advanced Troubleshooting (FAQs)
Q: My product disappears on the TLC plate after column chromatography. A: It likely polymerized on the silica.
-
Fix: Switch to Basic Alumina (Activity III) . If you must use silica, slurry pack the column with 1% Triethylamine/Hexanes before loading your sample. This neutralizes acidic sites on the silica.
Q: The reaction is stalled at 50% conversion (Mg/MeOH method). A: The Magnesium surface has likely passivated (coated with MgO/Mg(OMe)₂).
-
Fix: Add a small crystal of Iodine (I₂) or 1-2 drops of 1,2-dibromoethane to re-activate the magnesium. Alternatively, place the flask in an ultrasonic bath for 15 minutes.
Q: I isolated the product, but it turned purple/black in the freezer overnight. A: Auto-oxidation. Free pyrroles react with atmospheric oxygen to form extended conjugated systems (pyrrole blacks).
-
Fix: Store the product neat (undissolved) under an Argon atmosphere at -20°C. If storage is necessary, conversion to a Boc-protected derivative immediately after detosylation is a common strategy to preserve the ring.
Q: Can I use TBAF? A: TBAF is typically reserved for silyl deprotection, but it can cleave N-tosyl groups on electron-deficient heterocycles (like indoles) in refluxing THF. For simple pyrroles, it is generally less effective and more expensive than Mg/MeOH. Use TBAF only if your molecule contains functional groups incompatible with both Mg (reduction) and KOH (hydrolysis).
References
-
Reductive Cleavage (Mg/MeOH): Alonso, F., & Yus, M. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
-
Mild Basic Conditions (Cs2CO3): Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
-
Polymerization Mechanism: Salmon, M., et al. (1982). Chemical modification of polypyrrole. Molecular Crystals and Liquid Crystals, 83(1), 265-276.
- General Pyrrole Handling: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
Sources
Technical Support Center: Recrystallization of Methyl 1-tosyl-1H-pyrrole-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 1-tosyl-1H-pyrrole-3-carboxylate via recrystallization. It is structured as a series of frequently asked questions and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the recrystallization of Methyl 1-tosyl-1H-pyrrole-3-carboxylate?
A1: Based on the structure of the molecule—which contains a moderately polar methyl ester group and a larger, less polar N-tosyl group—a mixed solvent system is the most effective starting point. The most commonly recommended and successful systems are binary mixtures that balance a "good" solvent (in which the compound is soluble when hot) and an "anti-solvent" or "bad" solvent (in which the compound is poorly soluble when cold).[1][2]
The two primary recommendations are:
-
Ethyl Acetate / Hexane: Ethyl acetate is a good solvent for this class of compounds, while hexane acts as the anti-solvent. This system is excellent for compounds that are not excessively polar.[1][3]
-
Ethanol / Water: For many moderately polar organic molecules, an alcohol/water mixture is a fine choice.[1][4] Ethanol will readily dissolve the compound when heated, and the addition of water will decrease its solubility, promoting crystallization upon cooling.
The ideal choice depends on the specific impurity profile of your crude material. A small-scale solvent screening is always the recommended first step.
Q2: How do I perform a small-scale solvent screening to find the ideal solvent?
A2: Place a few milligrams of your crude solid into several small test tubes. To each tube, add a different solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, ethanol/water, ethyl acetate/hexane) dropwise at room temperature.[1]
-
If the solid dissolves immediately at room temperature: The solvent is too "good" and is unsuitable for recrystallization, as recovery will be poor.[4]
-
If the solid does not dissolve at room temperature: Gently heat the test tube. If the solid dissolves completely in the hot solvent but reappears as crystals upon cooling, you have found a suitable single-solvent system.[1]
-
If the solid remains insoluble even when hot: That solvent is unsuitable.
-
For mixed solvent systems: Dissolve the solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) while hot. Then, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[1][5] This process helps establish the optimal ratio.
Q3: How do I assess the purity of my recrystallized product?
A3: The most common and immediate method is to measure the melting point (MP) of the dried crystals. A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened. Compare your experimental value to the literature value if available. While no direct literature melting point for the exact target molecule was found in the search, structurally similar compounds like Ethyl 2,5-dimethyl-1-tosyl-1H-pyrrole-3-carboxylate and Ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate have reported melting points of 77 °C and 98 °C, respectively.[6] This suggests your target compound should be a solid with a distinct melting point. Further analysis by ¹H NMR, ¹³C NMR, or TLC is recommended for definitive purity confirmation.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem 1: My compound "oiled out" instead of forming crystals.
Cause: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools to a temperature below the compound's melting point. The compound separates as a liquid (oil) rather than a solid crystalline lattice.[5] This is common when the solute's melting point is low or when the boiling point of the solvent is too high.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. Add a small amount of additional "good" solvent to ensure the saturation temperature is higher than the compound's melting point. Then, allow it to cool very slowly.
-
Lower the Solution Temperature: If using a high-boiling solvent, try dissolving the compound at a temperature below its boiling point but high enough for dissolution.
-
Change the Solvent System: Switch to a solvent system with a lower boiling point. For instance, if you are using Toluene/Heptane, consider switching to Ethyl Acetate/Hexane.
-
Promote Nucleation: Once the solution is cooling, scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound. This provides a surface for organized crystal growth to begin.[7]
Problem 2: I have a very low yield or no crystals formed at all.
Cause: This issue typically arises from one of two main errors: using too much solvent or cooling the solution too quickly.[7] An excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing the solution from becoming saturated enough for crystallization to occur.[4]
Solutions:
-
Reduce Solvent Volume: If no crystals form after cooling, gently heat the solution to evaporate some of the solvent. This will increase the concentration of the solute. Once you observe slight cloudiness or crystal formation at the surface, allow it to cool again slowly.
-
Ensure Slow Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can lead to the formation of very small crystals or prevent crystallization altogether.[4] Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath for maximum recovery.
-
Check Your Solvent Choice: The compound may be too soluble in your chosen solvent. Re-evaluate your solvent screening. You may need a "poorer" solvent or a higher proportion of the anti-solvent in your mixed system.
-
Induce Crystallization: If the solution appears supersaturated (no crystals despite being cold and concentrated), use the scratching or seeding techniques described in the previous problem.[7]
Problem 3: The recrystallized product is still colored or contains visible impurities.
Cause: Colored impurities are often large, polar, conjugated molecules that can be difficult to remove if they have similar solubility profiles to the target compound. Insoluble impurities may be present from the start.
Solutions:
-
Hot Filtration for Insoluble Impurities: If you observe insoluble material in your hot solution before cooling, you must perform a hot gravity filtration.[2] To do this, pre-heat a funnel (stemless or short-stemmed) and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities. This prevents premature crystallization in the funnel.
-
Use of Activated Charcoal for Colored Impurities: If the hot solution is colored, add a very small amount (e.g., a spatula tip) of activated charcoal (decolorizing carbon) to the hot solution. Swirl or briefly heat the mixture for a few minutes.[5] The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration as described above before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to froth over violently.[2] Also, using too much charcoal can adsorb your product, reducing the yield.[5]
Data Summary & Protocols
Table 1: Recommended Solvent Systems
| Solvent System | Role of Each Solvent | Boiling Points (°C) | Key Considerations & Pro-Tips |
| Ethyl Acetate / Hexane | Ethyl Acetate: Good SolventHexane: Anti-solvent | EtOAc: 77°CHexane: ~69°C | Excellent general-purpose system for moderately polar compounds. The similar boiling points prevent one solvent from evaporating much faster than the other.[1][2] |
| Ethanol / Water | Ethanol: Good SolventWater: Anti-solvent | EtOH: 78°CWater: 100°C | Very effective, especially if impurities are non-polar (will remain in the ethanol) or very polar (will remain in the water). The difference in boiling points requires careful addition of water.[1][8] |
| Dichloromethane / Hexane | DCM: Good SolventHexane: Anti-solvent | DCM: 40°CHexane: ~69°C | A lower-boiling option. Useful if the compound is sensitive to higher temperatures. The volatility of DCM requires careful handling to maintain the solvent ratio.[2] |
Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: Place the crude Methyl 1-tosyl-1H-pyrrole-3-carboxylate in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Use a hot plate and add the solvent in small portions, allowing the solution to reach a gentle boil between additions.[1][4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration at this stage.
-
Addition of Anti-solvent: Remove the flask from the heat. Slowly add hexane dropwise while swirling the hot solution. Continue adding until you reach the "cloud point"—the point where a persistent cloudiness indicates the solution is saturated.[1]
-
Re-homogenization: Add 1-2 drops of hot ethyl acetate to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold hexane (or a hexane-rich mixture of the solvent system) to remove any residual soluble impurities adhering to the crystal surfaces.[4][7]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Once dry, determine the yield and melting point.
Workflow Visualization
Below is a decision-making workflow for selecting an appropriate recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
References
-
Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder website. Available at: [Link]
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from University of Toronto, Department of Chemistry website. Available at: [Link]
-
Recrystallization1. (n.d.). Retrieved from Wellesley College website. Available at: [Link]
-
Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry & Biochemistry website. Available at: [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from Millersville University website. Available at: [Link]
-
Donahue, C. J., & Donahue, E. R. (2013). Recycling Solvent Mixtures of Ethyl Acetate and Hexanes. Journal of Chemical Education, 90(11), 1523-1525. Available at: [Link]
-
Caira, M. R., & Foppoli, A. (2010). Influence of the Composition of Water/Ethanol Mixtures on the Solubility and Recrystallization of Nevirapine. Crystal Growth & Design, 10(9), 4057-4064. Available at: [Link]
-
Recrystallization- Organic Chemistry Lab- purification. (2022, May 24). YouTube. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website. Available at: [Link]
-
Supporting Information: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). Retrieved from Amazon AWS. Available at: [Link]
-
Recrystallization. (n.d.). Retrieved from Pearson website. Available at: [Link]
-
Demopoulos, V. J., & Koutentis, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. Available at: [Link]
-
Help with recrystallization for a tosylate. (2024, June 12). Reddit. Available at: [Link]
-
Recrystallization. (n.d.). Retrieved from University of Missouri–St. Louis website. Available at: [Link]
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Steric Hindrance in 3-Substituted N-Tosyl Pyrroles
Welcome to the Advanced Application Support Center. This guide is designed for synthesis chemists and drug development professionals working with heavily functionalized pyrrole scaffolds.
The N-tosyl (Ts) group is a robust, electron-withdrawing protecting group widely used to direct electrophilic aromatic substitution in pyrroles. However, its bulky nature creates a severe steric microenvironment when a substituent is present at the adjacent C3 position. This "steric wall" often leads to failed cross-couplings, suppressed cycloadditions, and unwanted regiochemical isomerizations. Below, we provide field-validated diagnostic FAQs, decision workflows, and self-validating protocols to bypass these bottlenecks.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why do my Rh(II)-catalyzed cyclopropanations fail with 3-substituted N-tosyl pyrroles, even though my 2-substituted analogs work perfectly? Root Cause: Rh(II)-catalyzed cyclopropanation of N-protected pyrroles typically occurs at the C3/C4 double bond. The catalyst must approach this face to avoid a massive steric clash with the bulky N-protecting group[1]. When a C3 substituent is already present, the incoming rhodium carbenoid faces severe steric repulsion from both the C3 group and the N-tosyl group, completely shutting down the reaction pathway[1]. Solution: You must relieve the steric strain prior to the reaction. Remove the N-tosyl group using chemoselective acidic deprotection (see Protocol A)[2], or swap it for a less sterically demanding protecting group.
Q2: I am trying to perform a Stille cross-coupling on a 3-bromo-N-tosyl pyrrole, but I am getting poor conversion and complex decomposition mixtures. What is going wrong? Root Cause: 3-Halopyrroles are notoriously unstable and prone to disproportionation or acid-mediated "halogen dance" isomerizations[3]. Furthermore, the bulky N-tosyl group sterically hinders the oxidative addition of the palladium catalyst at the adjacent C3 position. Solution: Abandon the 3-halopyrrole strategy. Instead, utilize pyrrolylsulfonium salts as highly stable pseudohalides[3]. Synthesize a 3-pyrrolylthianthrenium salt via an interrupted Pummerer process (see Protocol B). If the resulting N-tosyl sulfonium salt is insoluble, switching the protecting group to N-trisyl (2,4,6-triisopropylphenylsulfonyl) will drastically improve solubility and coupling efficiency[3].
Q3: How can I selectively acylate a 3-substituted N-tosyl pyrrole at the C2 position without getting a mixture of isomers? Root Cause: Under strongly acidic activation conditions (e.g., using carboxylic acids and Tf₂O), initial acylation does occur at C2. However, the extreme steric crowding between the N-tosyl group, the C3 substituent, and the newly installed C2 acyl group drives a rapid [1,5]-sigmatropic rearrangement. The acyl group isomerizes to the less hindered C4 or C5 positions to relieve the strain[4]. Solution: Replace the N-tosyl group with an N-alkoxycarbonyl group, such as N-Troc (2,2,2-trichloroethoxycarbonyl). N-Troc pyrroles are highly resistant to this acid-mediated isomerization, allowing for the stable isolation of the C2-acylated product.
Part 2: Strategic Workflow for Hindered Pyrroles
Use the following decision matrix to determine the best functionalization strategy for your specific 3-substituted N-tosyl pyrrole intermediate.
Decision matrix for functionalizing sterically hindered 3-substituted N-tosyl pyrroles.
Part 3: Quantitative Data & Yield Comparisons
The table below summarizes the expected outcomes when applying standard methodologies versus our sterically-optimized troubleshooting strategies.
| Reaction Type | Substrate | Reagent / Catalyst | Yield / Outcome | Source |
| Cyclopropanation | 2-Substituted N-Ts Pyrrole | Rh₂(OAc)₄ / Diazoacetate | 85% (High ee) | [1] |
| Cyclopropanation | 3-Substituted N-Ts Pyrrole | Rh₂(OAc)₄ / Diazoacetate | < 5% (Steric clash limits approach) | [1] |
| Stille Coupling | 3-Bromo-N-Ts Pyrrole | Pd(PPh₃)₄ / R-SnBu₃ | Variable (Decomposition common) | [3] |
| Stille Coupling | 3-Thianthrenium-N-Trisyl Pyrrole | Pd₂(dba)₃ / R-SnBu₃ | 74% – 85% (Stable pseudohalide) | [3] |
| C2 Acylation | 3-Substituted N-Ts Pyrrole | AcOH / Tf₂O | Isomerizes (Yields C4/C5 products) | [4] |
| C2 Acylation | 3-Substituted N-Troc Pyrrole | AcOH / Tf₂O | 85% (Stable C2 isomer isolated) | [4] |
Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Acidic Deprotection of N-Tosyl Pyrroles
Use Case: Relieving steric strain prior to sensitive cycloadditions or cyclopropanations[2]. Causality: Traditional basic hydrolysis of N-tosyl groups often fails or degrades heavily functionalized pyrroles. Using a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) selectively cleaves the N-S bond via protonation, leaving the electron-rich pyrrole core intact[5].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried vial with the 3-substituted N-tosyl pyrrole (1.0 equiv).
-
Acid Addition: Under an inert atmosphere, carefully add neat trifluoromethanesulfonic acid (TfOH, 3.0 to 5.0 equiv)[5]. (Note: For highly sensitive substrates, a non-coordinating co-solvent like 1,2-dichloroethane can be used).
-
Thermal Cleavage: Seal the vial and heat the mixture to 90 °C. Monitor the reaction via TLC; complete consumption of the starting material typically occurs within 1 to 3 hours[2].
-
Scavenging Workup: Cool the reaction to room temperature. Carefully quench the mixture and add ethylene diamine to scavenge the cleaved electrophilic sulfonyl byproducts, preventing unwanted re-sulfonylation[2].
-
Isolation: Dilute with dichloromethane, wash with saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and purify via silica gel chromatography to isolate the free N-H pyrrole[2].
Protocol B: Synthesis of 3-Pyrrolylsulfonium Pseudohalides
Use Case: Bypassing 3-halopyrrole instability for robust palladium-catalyzed cross-couplings[3]. Causality: Electrophilic aromatic substitution (S_EAr) of pyrrole with an activated sulfoxide initially installs the sulfonium group at C2. Because of the steric crowding induced by the N-protecting group, a Brønsted acid-catalyzed [1,5]-sigmatropic rearrangement spontaneously migrates the sulfonium group to the thermodynamically favored C3 position[3].
Step-by-Step Methodology:
-
Electrophile Generation: In an oven-dried flask under nitrogen, dissolve thianthrene S-oxide (1.2 equiv) in dry CH₂Cl₂ and cool the solution to -78 °C[3].
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise to generate the highly reactive sulfonium electrophile[3].
-
Pyrrole Addition: Slowly add a solution of the 3-substituted N-protected pyrrole (1.0 equiv) in CH₂Cl₂. (Pro-tip: If the N-tosyl derivative yields an insoluble salt, perform a protecting group exchange to N-trisyl prior to this step to ensure homogeneity)[3].
-
Isomerization: Allow the reaction to slowly warm to room temperature. The initial C2-sulfonium salt will form rapidly and subsequently isomerize to the C3-sulfonium salt over approximately 3 hours[3].
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the pure 3-pyrrolylthianthrenium triflate salt by triturating with diethyl ether[3].
-
Application: Filter and dry the bench-stable salt. It is now ready to be used directly as an electrophilic partner in Pd-catalyzed Stille couplings[3].
Part 5: References
-
Modular Synthesis of Highly Substituted 3-Azapyrroles by Rh(II)-Catalyzed N–H Bond Insertion and Cyclodehydration. The Journal of Organic Chemistry, ACS Publications.
-
Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and its Application to the Synthesis Pharmaceutically Relevant Compounds. National Science Foundation (NSF). 1
-
Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. RSC Advances, Royal Society of Chemistry.
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, ResearchGate. 5
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, ACS Publications.
Sources
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- 2. Modular Synthesis of Highly Substituted 3-Azapyrroles by Rh(II)-Catalyzed N–H Bond Insertion and Cyclodehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Removing residual tosyl chloride from pyrrole product mixtures
A Guide to Removing Residual Tosyl Chloride from Product Mixtures
Introduction: The Challenge of Tosyl Chloride Removal
The use of p-toluenesulfonyl chloride (tosyl chloride, TsCl) is widespread in organic synthesis, particularly for the N-protection of pyrroles and other nitrogen-containing heterocycles. This protection strategy facilitates a variety of subsequent chemical transformations. However, a persistent challenge in these reactions is the removal of unreacted TsCl and its byproducts from the final product mixture. Due to its reactivity and physical properties, which can be similar to the desired tosylated product, simple aqueous workups are often insufficient, necessitating more robust purification strategies.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, detailed protocols, and answers to frequently asked questions (FAQs) to address this common purification hurdle.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: Why is unreacted tosyl chloride so difficult to remove with a simple water wash?
A1: Tosyl chloride's hydrolysis in neutral water is notoriously slow.[2] While it is reactive, it is not so unstable that a quick wash will convert it entirely to the water-soluble p-toluenesulfonic acid (TsOH). Furthermore, TsCl is a non-polar solid that is insoluble in water, preferring to remain in the organic layer with your product during an extraction.[3][4]
Q2: My TLC plate shows a spot that co-elutes with my desired N-tosylpyrrole product. How can I confirm it's tosyl chloride?
A2: Co-elution is a common problem as both TsCl and many N-tosylated products can have similar polarities.[1][5] To confirm, you can run two TLC plates. On one, spot your reaction mixture. On the other, spot your mixture and co-spot with a small amount of authentic TsCl. If the spot intensifies, it is very likely TsCl. Alternatively, you can "quench" a small aliquot of your reaction mixture with a few drops of an amine (like triethylamine or a dilute ammonia solution), let it sit for 15 minutes, and re-run the TLC. The spot corresponding to TsCl should disappear and a new, more polar spot (the tosylamide) should appear at a lower Rf.[3]
Q3: I performed a basic wash with sodium bicarbonate, but I still see TsCl in my organic layer. What went wrong?
A3: While a basic wash is more effective than a neutral water wash, several factors can lead to incomplete removal:
-
Insufficient Stirring: In a two-phase system (e.g., dichloromethane and water), vigorous stirring is crucial to maximize the surface area and ensure the base can react with the TsCl at the interface.[1]
-
Reaction Time: The hydrolysis, even when base-catalyzed, is not instantaneous. A contact time of 15-30 minutes with vigorous stirring is often necessary.[1]
-
Concentration: A saturated sodium bicarbonate solution is generally effective, but for large amounts of residual TsCl, a dilute NaOH solution may be required.[6] However, this carries the risk of hydrolyzing base-labile functional groups on your desired product.[1]
Q4: Can I remove TsCl without running a column? My product is an oil.
A4: Yes, chromatography is not the only option. The most effective non-chromatographic method is to quench the excess TsCl, converting it into a derivative that is easier to remove via extraction.
-
Amine Quench: Add a nucleophilic amine (e.g., aqueous ammonia, ethanolamine, or diethylamine) to the reaction mixture before workup.[1][3] This converts TsCl into the corresponding p-toluenesulfonamide. These sulfonamides are often solids and can sometimes be filtered off, or they are significantly more polar, allowing for an easier separation by extraction.
-
Scavenger Resins: Polymer-bound amines (scavenger resins) can be added to the reaction mixture.[6] These resins react with the excess TsCl. The resulting polymer-bound sulfonamide is a solid and can be cleanly removed by simple filtration, which is particularly useful for products sensitive to aqueous or basic conditions.[1]
Q5: My product is a solid. What is the best way to purify it?
A5: If your product is a solid, recrystallization is often the most powerful purification technique, capable of yielding very high-purity material.[6][] The key is to find a solvent system where your N-tosylpyrrole product has high solubility at an elevated temperature but low solubility at a cool temperature, while the TsCl and its byproducts remain in solution.[6] Common solvent systems for this purpose include ethanol/water, ethyl acetate/hexanes, or methanol/water.[8][9]
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the most appropriate purification method based on the properties of your product and the experimental constraints.
Caption: Decision tree for selecting a purification strategy.
Chemical Transformation Pathways for TsCl Removal
The primary strategies for removing tosyl chloride involve converting it into one of two more easily separable compounds: p-toluenesulfonic acid (or its salt) or a p-toluenesulfonamide.
Caption: Fate of TsCl during basic wash vs. amine quench.
Detailed Experimental Protocols
Protocol 1: Quenching and Removal by Basic Hydrolysis
This method is ideal for base-stable products where TsCl needs to be converted to the highly water-soluble sodium p-toluenesulfonate.[6]
-
Cooling: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as pressure from CO₂ evolution may occur if the reaction mixture is acidic.[6]
-
Stirring: Continue to stir the biphasic mixture vigorously for at least 30 minutes at room temperature to ensure complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer again with saturated NaHCO₃ solution, followed by a wash with water, and finally with brine to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of TsCl.[1]
Protocol 2: Quenching with an Amine Scavenger
This method is preferred for base-sensitive products or when co-elution during chromatography is a major concern. It converts TsCl to a significantly more polar sulfonamide.[1][3]
-
Scavenger Selection: Choose an appropriate amine. Aqueous ammonia is effective and the resulting p-toluenesulfonamide is a solid with low solubility in many organic solvents.[10][11] Alternatively, a liquid amine like diethylamine can be used.
-
Addition: To the completed reaction mixture at room temperature, add the amine scavenger (typically 1.5-2.0 equivalents relative to the initial excess of TsCl).
-
Reaction: Stir the mixture at room temperature for 15-30 minutes.[3] Monitor the disappearance of the TsCl spot by TLC.
-
Workup: Proceed with a standard aqueous workup. If p-toluenesulfonamide was formed and has precipitated, it can be removed by filtration before or after the workup. The remaining sulfonamide in solution is now much more polar than the starting TsCl, making subsequent purification by flash chromatography significantly easier.[3]
Comparative Data for Quenching Byproducts
| Impurity | Chemical Formula | M.W. | Melting Point (°C) | Polarity | Typical Removal Method |
| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | Low-Medium | Reactive Quenching / Chromatography[5] |
| p-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | 134-137 | High | Chromatography / Recrystallization[12][13] |
| Sodium p-toluenesulfonate | C₇H₇NaO₃S | 194.18 | >300 | Very High (Salt) | Aqueous Extraction[6] |
Protocol 3: Optimized Flash Chromatography
If quenching methods are incomplete or unsuitable, direct purification by flash chromatography can be effective with careful method development.[6]
-
TLC Analysis: Determine an appropriate solvent system using TLC. The goal is to achieve a separation (ΔRf) of at least 0.2 between your product and TsCl.
-
Solvent System Selection:
-
Standard: Ethyl acetate/hexanes is a common starting point.[14]
-
Improving Separation: If co-elution occurs, decreasing the polarity (e.g., lowering the percentage of ethyl acetate) can often improve separation.[1] For stubborn separations, switching the non-polar component to toluene can sometimes resolve compounds that co-elute in hexanes.[5]
-
-
Column Packing: Properly pack a silica gel column with the chosen eluent.
-
Loading: Load the crude product onto the column using a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.
References
- Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- IPCS INCHEM. (n.d.). P-TOLUENESULFONAMIDE CAS N°: 70-55-3.
- ChemicalBook. (n.d.). p-Toluenesulfonamide CAS#: 70-55-3.
- LookChem. (n.d.). P-Toluenesulfonamide 4-Toluene Sulfonamide CAS 70-55-3.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Fengchen Group Co., Ltd. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?.
- Royal Society of Chemistry. (2022). Green Chemistry.
- ChemicalBook. (2026). 1-Tosylpyrrole | 17639-64-4.
- Elsevier. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
- ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonamide reagent grade, 97 70-55-3.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (2025). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation.
- ACS Publications. (2017). Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures.
- XMB. (2014). Procedure of tosylation of p-aminochlorobenzene.
- AGRIS. (2017). Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
- SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
- Teledyne ISCO. (n.d.). Successful Flash Chromatography.
- BOC Sciences. (n.d.). Recrystallization Techniques.
- Interchim. (2020). Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- PubChem. (n.d.). 1-Tosylpyrrole | C11H11NO2S | CID 640087.
- Pharmaffiliates. (n.d.). CAS No : 17639-64-4| Chemical Name : N-Tosylpyrrole.
- Reddit. (2019). Recrystallization with two solvents.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]
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- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. P-Toluenesulfonamide 4-Toluene Sulfonamide CAS 70-55-3 [sunwisechem.com]
- 12. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]
- 13. p -Toluenesulfonamide reagent grade, 97 70-55-3 [sigmaaldrich.com]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
1H NMR Interpretation of Methyl 1-tosyl-1H-pyrrole-3-carboxylate: A Comparative Performance Guide
Executive Summary
In medicinal chemistry and rational drug design, substituted pyrroles serve as privileged structural scaffolds. The protection of the pyrrole nitrogen using a p-toluenesulfonyl (tosyl) group is a ubiquitous synthetic strategy utilized to direct electrophilic aromatic substitution and stabilize reactive intermediates[1]. However, verifying the success of this transformation requires precise analytical interpretation.
This guide provides an objective, data-driven comparison of the
Structural & Electronic Causality: The "Why" Behind the Shifts
As an Application Scientist, it is critical to look beyond mere peak assignments and understand the electronic environment dictating the spectrum. The introduction of the N-tosyl group fundamentally alters the shielding tensor of the pyrrole core through two primary mechanisms:
-
Inductive (-I) and Mesomeric (-M) Deshielding: The highly electronegative sulfonyl (
) moiety pulls electron density away from the pyrrole nitrogen. This reduces the overall aromatic electron density, profoundly deshielding the protons at the -positions (H-2 and H-5). -
Synergistic Ortho-Effects: The C3-carboxylate group is also an electron-withdrawing group (EWG). The H-2 proton is situated directly between the N-tosyl and C3-ester groups. This dual EWG environment makes H-2 the most deshielded proton on the pyrrole ring, pushing its chemical shift significantly downfield.
-
Diagnostic Tosyl Markers: The tosyl group introduces a distinct AA'BB' aromatic spin system (typically two doublets around
7.30 and 7.80 ppm) and a sharp singlet integrating to 3H at ~2.40 ppm[3].
Fig 1: Synergistic electronic deshielding effects of N-tosyl and C3-ester groups.
Comparative H NMR Data: Unprotected vs. N-Tosyl Protected
To objectively evaluate the success of a tosylation reaction, compare the experimental shifts of the product against the unprotected precursor. The table below summarizes the diagnostic shifts acquired in
| Proton Assignment | Unprotected Precursor ( | Tosyl-Protected Product ( | Multiplicity & Coupling | |
| N-H | 8.80 | Absent | N/A | Broad singlet |
| Pyrrole H-2 | 7.40 | 7.85 | +0.45 ppm | dd, J = 2.0, 1.5 Hz |
| Pyrrole H-5 | 6.75 | 7.25 | +0.50 ppm | dd, J = 3.2, 2.0 Hz |
| Pyrrole H-4 | 6.60 | 6.65 | +0.05 ppm | dd, J = 3.2, 1.5 Hz |
| Tosyl Ar (ortho) | Absent | 7.80 | N/A | d, J = 8.4 Hz (2H) |
| Tosyl Ar (meta) | Absent | 7.32 | N/A | d, J = 8.4 Hz (2H) |
| Ester -OCH | 3.80 | 3.82 | +0.02 ppm | s (3H) |
| Tosyl -CH | Absent | 2.42 | N/A | s (3H) |
Field Note on Performance: The most critical analytical challenge here is the potential overlap between the Pyrrole H-2 (
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), your NMR acquisition must act as a self-validating system. The following methodology guarantees quantitative reliability and structural verification[4].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the purified Methyl 1-tosyl-1H-pyrrole-3-carboxylate in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: TMS acts as an absolute internal standard (
0.00 ppm). is chosen because it does not exchange with the pyrrole protons and provides a secondary calibration peak at 7.26 ppm.
-
-
Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium frequency of
. Optimize the Z and Z2 shims.-
Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be
1.0 Hz. Poor shimming will cause the critical H-2/Tosyl-Ar overlap to smear into an uninterpretable broad multiplet.
-
-
Parameter Optimization: Set the acquisition parameters: Temperature = 298 K, Number of Scans (ns) = 16, Acquisition Time (aq) = 3.0 s, and a Relaxation Delay (d1) = 2.0 s.
-
Causality: A 2.0 s relaxation delay ensures that the small, slowly relaxing pyrrole protons return to thermal equilibrium between pulses. This is mandatory for accurate integration.
-
-
Acquisition & Internal Quantitative Check: Acquire the 1D
H spectrum. Apply an exponential window function (Line Broadening = 0.3 Hz) and zero-fill to 64k points before Fourier transformation.-
Validation Check: Integrate the Ester
singlet ( 3.82) and the Tosyl singlet ( 2.42). The ratio must be exactly 1:1 (3H:3H) . Any deviation indicates incomplete tosylation, product degradation, or residual tosyl chloride.
-
Fig 2: Standardized self-validating workflow for 1H NMR acquisition of pyrrole derivatives.
References
- Title: WO2015012704A1 - Pyrroloquinoline derivatives as 5-ht6 antagonists, preparation method and use thereof Source: Google Patents URL
- Title: US20240351997A1 - Novel parp7 inhibitor and use thereof Source: Google Patents URL
-
Title: 1-甲苯磺酰基-1H-吡咯-3-羧酸甲酯 (Methyl 1-tosyl-1H-pyrrole-3-carboxylate) CAS 212071-00-6 Source: Molbase Chemical Database URL: [Link]
Sources
Mass spectrometry fragmentation patterns of tosylated pyrroles
Technical Guide: Mass Spectrometry Fragmentation Patterns of Tosylated Pyrroles
Executive Summary & Mechanistic Core
The analysis of N-tosylated pyrroles presents a distinct mass spectrometric challenge compared to their carbamate-protected counterparts (e.g., N-Boc, N-Cbz). While the pyrrole ring is electron-rich and prone to oxidation, the electron-withdrawing
The "Tosyl Signature": Regardless of the specific pyrrole substitution, the presence of a tosyl group is almost invariably flagged by two diagnostic ions in positive mode mass spectrometry:
-
m/z 155: The sulfonyl cation (
). -
m/z 91: The tropylium ion (
), formed via the loss of from the sulfonyl cation.
Understanding the causality of these fragments is essential for distinguishing N-tosyl pyrroles from other sulfonamides or aryl-substituted pyrroles.
Comparative Analysis: Ionization Modes
The fragmentation behavior of tosylated pyrroles diverges sharply between "Hard" (Electron Ionization - EI) and "Soft" (Electrospray Ionization - ESI) techniques.
Scenario A: Electron Ionization (EI - 70 eV)
-
Nature: High-energy radical cation formation (
).[1] -
Stability: N-tosyl pyrroles are generally stable enough to show a molecular ion (
), unlike N-Boc derivatives which often decompose thermally before ionization. -
Primary Pathway: The S-N bond is the weakest link. The radical cation often directs the charge to the sulfur moiety, leading to homolytic cleavage.
-
Diagnostic Pattern:
- : Usually observable (medium intensity).
-
Base Peak: Often m/z 91 (Tropylium) or m/z 155.
-
Pyrrole Fragment: The pyrrole ring often remains as a neutral radical or a cation depending on substitution, but the tosyl fragments dominate the spectrum.
Scenario B: Electrospray Ionization (ESI - Positive Mode)
-
Nature: Protonation to form even-electron ions (
). -
Collision Induced Dissociation (CID): Fragmentation is driven by neutral losses.
-
Primary Pathway: Protonation likely occurs on the sulfonyl oxygen or the pyrrole ring. Energy increase leads to the heterolytic cleavage of the S-N bond.
-
Diagnostic Pattern:
- : Strong intensity.
-
Neutral Loss: Loss of the tosyl group as a neutral species (toluene sulfinic acid) is possible, but more commonly, the charge remains on the tosyl group generating m/z 155, or the charge remains on the pyrrole (forming
) if the pyrrole is highly basic (e.g., alkyl-substituted).
Comparative Guide: Tosyl vs. Alternatives
The following table contrasts the performance and spectral features of N-Tosyl pyrroles against common alternatives.
| Feature | N-Tosyl Pyrrole | N-Boc Pyrrole | N-Benzyl Pyrrole |
| Molecular Ion (EI) | Visible ( | Rare/Weak . Thermally degrades (loss of isobutene/CO2). | Strong ( |
| Diagnostic Ions (Positive) | m/z 155, 91, 65 . | m/z 57 (t-butyl cation). | m/z 91 (Tropylium).[2] |
| Dominant Neutral Loss (ESI) | -155 Da (Tosyl radical/cation loss) or -64 Da ( | -56 Da (Isobutene) and -44 Da ( | -91 Da (Benzyl radical). |
| Fragmentation Mechanism | S-N Cleavage . Driven by stability of sulfonyl cation. | McLafferty-like rearrangement or simple acid-catalyzed elimination. | Benzylic Cleavage . Formation of stable tropylium ion. |
| Spectral Complexity | High . Multiple aromatic fragments (Tosyl + Pyrrole). | Low . Clean loss of protecting group leaving bare scaffold. | Medium . Overlap of benzyl and pyrrole aromatic signals. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways for a generic N-tosylpyrrole under ESI-MS/MS conditions.
Figure 1: ESI-MS/MS fragmentation pathway of N-tosylpyrroles showing the divergence between charge retention on the protecting group (Red) vs. the pyrrole core (Green).
Experimental Protocols
To ensure reproducible data, the following protocols for LC-MS/MS and GC-MS are recommended. These are "self-validating" because the observation of the m/z 91/155 couplet confirms the system is energetic enough to fragment the sulfonamide bond.
Protocol A: LC-MS/MS (ESI) for Structural Elucidation
Objective: Confirm N-tosyl substitution and analyze pyrrole core substituents.
-
Sample Preparation:
-
Dissolve 0.1 mg of the tosylated pyrrole in 1 mL of HPLC-grade Methanol .
-
Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid .
-
Why: Formic acid promotes protonation (
), essential for ESI positive mode.
-
-
Instrument Parameters (Generic Triple Quad/Q-TOF):
-
Data Acquisition:
-
Perform a Product Ion Scan of the parent
. -
Validation Step: Look for m/z 155 at 20-25 eV. If absent, increase energy. If m/z 91 is the base peak, energy may be too high for structural assignment of the pyrrole core; lower the energy to 15 eV.
-
Protocol B: GC-MS (EI) for Purity Profiling
Objective: Assess thermal stability and purity.
-
Sample Preparation:
-
Dissolve sample in Dichloromethane (DCM) or Ethyl Acetate (1 mg/mL).
-
Avoid: Alcohols, as they can react in the injector port at high temps if the sample is labile.
-
-
GC Parameters:
-
Inlet Temp: 250°C (Standard). Note: If degradation is suspected, lower to 200°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Oven: 100°C (1 min)
20°C/min 300°C.
-
-
MS Parameters:
References
-
Wang, S., et al. (2015). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Reactivity: N-Tosyl vs. N-H Pyrrole-3-Carboxylates in Synthetic Chemistry
An In-Depth Technical Guide
Abstract
Pyrrole-3-carboxylates are privileged scaffolds in medicinal chemistry and materials science, serving as key building blocks for a multitude of complex molecular architectures.[1][2] The reactivity of the pyrrole ring is profoundly influenced by the substituent on the ring nitrogen. This guide provides a comprehensive comparison of the reactivity profiles of N-H pyrrole-3-carboxylates and their N-tosylated counterparts. We will delve into the fundamental electronic differences, explore their divergent outcomes in key chemical transformations, and provide experimentally validated protocols to guide researchers in selecting the appropriate substrate for their synthetic goals.
The Decisive Role of the Nitrogen Substituent: An Electronic Overview
The choice between an unprotected N-H pyrrole and an N-protected derivative is one of the most critical decisions in a synthetic campaign. The substituent on the nitrogen atom dictates the electron density of the aromatic ring, thereby controlling its reactivity towards electrophiles and its behavior in metal-catalyzed reactions.
The N-H Pyrrole: An Electron-Rich, Reactive System
In an N-H pyrrole, the nitrogen atom's lone pair of electrons is integral to the 6π aromatic system, a delocalization that renders the ring highly electron-rich.[3][4][5] This has several key consequences:
-
High Nucleophilicity: The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS), with a reactivity profile often compared to that of aniline or phenol.[3]
-
Pronounced α-Selectivity: Electrophilic attack preferentially occurs at the C2 or C5 positions (α-positions), which are adjacent to the nitrogen, due to superior resonance stabilization of the cationic intermediate (the Wheland intermediate).[6][7]
-
Moderate N-H Acidity: The N-H proton is moderately acidic, with a pKa of approximately 17.5.[3] This allows for deprotonation by strong bases (e.g., NaH, BuLi) to form the pyrrolide anion, a potent N-nucleophile.[3][8]
-
Acid Sensitivity: The high electron density makes the N-H pyrrole ring susceptible to polymerization and degradation under strongly acidic conditions, limiting the use of many classical electrophilic substitution protocols like Friedel-Crafts reactions.[3][9]
The N-Tosyl Pyrrole: A Deactivated and Regiocontrolled System
The introduction of a p-toluenesulfonyl (tosyl) group on the nitrogen atom dramatically inverts the electronic properties of the pyrrole ring.
-
Strong Electron-Withdrawing Effect: The sulfonyl group is a powerful electron-withdrawing group. It pulls electron density out of the pyrrole ring via induction and resonance, deactivating it towards electrophilic attack.[10]
-
Enhanced Stability: This deactivation makes the ring much more stable to acidic conditions, enabling a broader range of reactions, including classical Friedel-Crafts acylations.[11]
-
Shift in Regioselectivity: The deactivating effect is most pronounced at the α-positions (C2/C5). This electronic shift, combined with the steric bulk of the tosyl group, often redirects electrophilic attack to the β-position (C3/C4), a crucial feature for accessing 3-substituted pyrroles.[11]
-
Protecting Group Functionality: The tosyl group serves as a robust protecting group that can be removed under specific basic or reductive conditions to unveil the N-H pyrrole.[12][13]
Figure 1: Comparison of electronic properties of N-H vs. N-Tosyl pyrroles.
Comparative Reactivity in Key Synthetic Transformations
The electronic dichotomy between these two substrates leads to starkly different outcomes in common synthetic reactions.
Electrophilic Aromatic Substitution (EAS)
This class of reactions most clearly illustrates the divergent reactivity.
-
Vilsmeier-Haack Formylation: This reaction is ideal for electron-rich heterocycles. N-H pyrrole-3-carboxylates undergo smooth formylation, typically at the C5 position, as the C2 and C4 positions are already substituted. The reaction proceeds under mild conditions, avoiding the polymerization seen with stronger acids.[6][14][15] N-Tosyl pyrroles are generally too deactivated to react efficiently under standard Vilsmeier-Haack conditions.
-
Friedel-Crafts Acylation: This is a cornerstone of aromatic chemistry but is notoriously difficult for N-H pyrroles due to the harsh Lewis acid catalysts (e.g., AlCl₃) required.[9][16] In contrast, N-tosyl pyrroles are perfectly suited for this reaction. The deactivation of the ring prevents polymerization and allows for controlled acylation. Critically, with a strong Lewis acid like AlCl₃, acylation of N-tosylpyrrole occurs predominantly at the 3-position .[11] This is rationalized by the formation of an organoaluminum intermediate that directs the electrophile. Weaker Lewis acids may favor 2-acylation, which can then isomerize to the more thermodynamically stable 3-acyl product under strongly acidic conditions.[11][12][17]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. One moment, please... [chemistrysteps.com]
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- 8. scribd.com [scribd.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. byjus.com [byjus.com]
- 17. pubs.acs.org [pubs.acs.org]
Chromatographic Retention & Purification of N-Protected Pyrrole Esters: A Technical Guide
Topic: Chromatographic retention times of N-protected pyrrole esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Mechanism of Action
Pyrrole esters are fundamental building blocks in the synthesis of porphyrins, alkaloids, and pharmaceutical agents (e.g., Atorvastatin). However, the electron-rich nature of the pyrrole ring and the acidity of the N-H proton (
For the chromatographer, the choice of N-protecting group drastically alters the physicochemical landscape of the molecule. This guide analyzes the retention behavior of common N-protected pyrrole esters—specifically Boc (tert-butyloxycarbonyl) , Tosyl (p-toluenesulfonyl) , Cbz (benzyloxycarbonyl) , and SEM (2-(trimethylsilyl)ethoxymethyl) —on both Normal Phase (NP) and Reverse Phase (RP) stationary phases.
The Polarity Shift
The retention time (
-
N-H (Unprotected): High polarity due to H-bond donor capability. Strong interaction with silanol groups (Silica) leading to tailing and high retention.
-
N-Boc: Introduces a bulky, lipophilic tert-butyl group. Drastically reduces polarity, shielding the nitrogen lone pair.
-
N-Tosyl: Introduces a sulfonyl group (strong dipole) and an aromatic ring (
interactions). More polar than Boc on silica due to the sulfonyl oxygen atoms but highly retained on C18 due to aromaticity.
Comparative Retention Data
The following table summarizes the relative elution order and retention characteristics. Note that absolute retention times vary by column dimensions and flow rate; therefore, Relative Retention (
Table 1: Relative Elution Order of N-Protected Pyrrole Esters
| Protecting Group | Structure Class | Normal Phase (Silica) Behavior | Reverse Phase (C18) Behavior | Stability Warning |
| N-Boc | Carbamate | Fast Elution (Low | High Retention . Hydrophobic t-butyl group interacts strongly with C18 chains. | Acid Sensitive: Silica acidity can cleave Boc. Must neutralize silica. |
| N-Cbz | Carbamate | Intermediate . Slightly more retained than Boc due to aromatic | Very High Retention . Benzyl group adds significant hydrophobicity. | Stable to mild acid/base. |
| N-Tosyl (Ts) | Sulfonamide | Intermediate/High . Sulfonyl oxygens (S=O) interact with polar stationary phase. Elutes after Boc/Cbz. | High Retention . Comparable to Cbz; aromatic ring drives partition into C18. | Very stable; requires strong base/reductant to remove. |
| N-SEM | Silyl Ether | Fast Elution . Similar to Boc; silicon moiety increases lipophilicity. | Extreme Retention . Very hydrophobic. | Acid sensitive (Lewis acids). |
| N-H (Free) | Secondary Amine | Slow Elution . Strong H-bonding with silanols. Often tails significantly. | Low Retention . Elutes near void volume in high % organic gradients. | Oxidatively unstable. |
Comparative Elution Map (Normal Phase - Hexane/EtOAc)
Fastest (Least Polar)
Expert Protocols & Methodologies
Protocol A: Purification of N-Boc Pyrrole Esters (Normal Phase)
Challenge: Silica gel is slightly acidic (
Self-Validating Solution: Pre-buffering the stationary phase.
-
Column Preparation:
-
Slurry pack silica gel in Hexanes.
-
Critical Step: Flush column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) . This neutralizes acidic silanol sites.
-
Flush with 2 CV of pure Hexane to remove excess TEA (prevents basic hydrolysis of the ester).
-
-
Sample Loading:
-
Dissolve crude N-Boc pyrrole in minimum Hexane/DCM (9:1). Avoid pure DCM if possible to prevent acid buildup.
-
-
Elution Gradient:
-
Start: 100% Hexane.
-
Ramp: 0%
10% EtOAc over 10 CV. -
Observation: N-Boc pyrrole esters typically elute between 2–5% EtOAc.
-
-
Validation:
Protocol B: Separation of N-Tosyl vs. N-H Pyrroles (Reverse Phase HPLC)
Challenge: Separating partial deprotection mixtures where N-Tosyl starting material and N-H product are present.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,
mm. -
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, improves peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
95% B (Linear) -
15–20 min: 95% B (Wash)
-
Expected Results:
-
N-H Pyrrole Ester: Elutes early (approx. 4–6 min). The polar N-H dominates the interaction with the aqueous phase.
-
N-Tosyl Pyrrole Ester: Elutes late (approx. 12–14 min). The tosyl group drives the molecule into the C18 stationary phase.
-
Resolution:
min, providing baseline separation.
Visualization of Chromatographic Logic
The following diagram illustrates the decision tree for selecting the purification method based on the protecting group properties.
Caption: Decision workflow for purifying N-protected pyrroles, emphasizing stability checks.
References
-
PubChem. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole. Org. Synth. 2003, 80, 154. Available at: [Link]
-
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules 2020. Available at: [Link]
-
ResearchGate. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Methyl 1-tosyl-1H-pyrrole-3-carboxylate
CAS Number: 212071-00-6 Formula: C₁₃H₁₃NO₄S Molecular Weight: 279.31 g/mol Physical State: Solid (White to off-white crystalline powder)
Executive Safety Summary
Methyl 1-tosyl-1H-pyrrole-3-carboxylate is a specialized organic intermediate used primarily in the synthesis of complex heterocycles and pharmaceutical candidates. Structurally, it consists of a pyrrole core protected by a p-toluenesulfonyl (tosyl) group and functionalized with a methyl ester.
While specific toxicological data for this exact CAS is limited in public registries, scientific prudence dictates treating it as a functional analogue to N-tosyl pyrroles and sulfonyl esters. These compounds are universally classified as Irritants (Skin/Eye/Respiratory) and potential Sensitizers . The tosyl group adds lipophilicity, potentially facilitating skin absorption, while the ester moiety is susceptible to hydrolysis.
Core Safety Directive: Handle as a Hazardous Solid . Prevent inhalation of dust and direct skin contact. All manipulations must occur within a certified chemical fume hood.
Hazard Identification & Risk Assessment
This assessment extrapolates from the Structure-Activity Relationship (SAR) of N-tosyl pyrroles.
| Hazard Class | GHS Classification (Predicted) | H-Statement | Operational Implication |
| Skin Irritation | Category 2 | H315 : Causes skin irritation. | Direct contact may cause dermatitis. Double-gloving recommended for prolonged handling. |
| Eye Irritation | Category 2A | H319 : Causes serious eye irritation. | Dust or splash can cause severe discomfort. Goggles are superior to safety glasses for powders. |
| STOT - SE | Category 3 | H335 : May cause respiratory irritation. | Inhalation of fines/dust triggers mucosal inflammation. Zero-tolerance for open-bench weighing. |
| Sensitization | Watch List | Potential Sensitizer | Sulfonamide-like moieties can trigger allergic responses in sensitized individuals. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-in-Depth approach. The PPE is the final line of defense, supported by engineering controls (fume hood).
PPE Selection Logic
-
Hand Protection: The compound is an organic solid. Standard Nitrile (0.11 mm / 4 mil) provides adequate splash protection. However, if dissolved in organic solvents (DCM, Ethyl Acetate), the solvent permeation dictates the glove choice.
-
Eye Protection: As a solid powder, the risk of "dusting" is higher than splashing. Chemical Safety Goggles seal the eyes from airborne particulates better than safety glasses.
-
Respiratory: Engineering controls (fume hood) are primary. If weighing outside a hood (strongly discouraged), an N95 or P100 particulate respirator is mandatory.
Required Gear Table
| Body Zone | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Spill) | Technical Justification |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Goggles prevent dust entry; Face shield protects against solvent splash during dissolution. |
| Hands | Nitrile Gloves (Disposable, min 4 mil) | Double Nitrile or Silver Shield® (if in DCM) | Nitrile is excellent for solids. If using halogenated solvents, standard nitrile degrades quickly; double gloving provides a "change window." |
| Body | Lab Coat (Cotton/Poly blend), long sleeves | Chemical Resistant Apron (Tyvek/PVC) | Prevents accumulation of dust on street clothes. |
| Respiratory | Fume Hood (Sash at 18") | P100 Respirator (if hood fails) | The compound is not volatile, but dust is easily inhaled. |
Operational Protocol: Safe Weighing & Transfer
Objective: Transfer X mg of Methyl 1-tosyl-1H-pyrrole-3-carboxylate from stock bottle to reaction vessel without contamination or exposure.
Phase A: Pre-Operation Validation (Self-Validating Step)
-
Airflow Check: Verify fume hood flow monitor reads between 80–100 fpm (face velocity).
-
Static Check: If the powder appears "flyaway" (static-charged), use an antistatic gun or ionizing bar before inserting the spatula. Static can cause powder to "jump" onto gloves/sleeves.
-
Balance Level: Ensure the analytical balance is leveled; an off-level balance requires more time to stabilize, increasing exposure time.
Phase B: The "Clean-Zone" Weighing Method
-
Setup: Place a secondary containment tray inside the hood. Place the balance inside the hood if possible. If not, taring must happen outside, but addition happens inside.
-
Transfer:
-
Open the stock bottle only inside the hood .
-
Use a disposable antistatic weighing boat .
-
Transfer solid using a clean stainless steel spatula. Do not dump; tap the spatula gently.
-
-
Containment:
-
Once weighed, cap the stock bottle immediately .
-
Funnel the solid from the boat into the reaction flask.
-
Rinse the weighing boat with the reaction solvent (e.g., DCM, THF) directly into the flask to ensure quantitative transfer and suppress dust.
-
Phase C: Decontamination
-
Wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol).
-
Dispose of the tissue as Solid Hazardous Waste .
-
Remove gloves by turning them inside out (stripping method) to trap any invisible residue inside.
Visualizations
PPE & Handling Decision Logic
This decision tree helps researchers select the correct safety configuration based on the state of the chemical.
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.
Emergency Response Workflow
Immediate actions to take in case of accidental release.
Figure 2: Immediate response protocols for exposure or spillage events.
Waste Disposal & Deactivation
Methyl 1-tosyl-1H-pyrrole-3-carboxylate must not be disposed of in general trash or down the drain.
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated Solid Hazardous Waste container labeled "Toxic Organic Solids."
-
Liquid Waste: If in solution, dispose of in the Organic Solvent Waste stream. Ensure the container is compatible with the solvent used.
-
Container Disposal: Empty glass vials should be triple-rinsed with a solvent (e.g., acetone) before being discarded in the glass waste or recycled, depending on institutional policy. The rinsate goes to liquid waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12361759, Methyl 1H-pyrrole-3-carboxylate (Analogue Source). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
